UR-144 N-(4-hydroxypentyl) metabolite-d5
Description
Properties
Molecular Formula |
C21H24D5NO2 |
|---|---|
Molecular Weight |
332.5 |
InChI |
InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3/i6D,7D,10D,11D,13D |
InChI Key |
YHFHYHZNLCEAAP-MEYSDHBZSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)C)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyms |
(1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard in Bioanalysis: A Technical Guide to UR-144 N-(4-hydroxypentyl) metabolite-d5
This guide provides an in-depth technical overview of UR-144 N-(4-hydroxypentyl) metabolite-d5, a critical tool for researchers, forensic toxicologists, and drug development professionals. We will explore its chemical properties, its role as an internal standard in quantitative bioanalysis, and provide detailed methodologies for its application. This document is designed to be a comprehensive resource, grounded in scientific principles and practical expertise.
Introduction: The Rise of Synthetic Cannabinoids and the Need for Precision
The emergence of synthetic cannabinoids, such as UR-144, on the illicit drug market has presented significant challenges for forensic and clinical toxicology. UR-144, a potent agonist of the CB2 receptor, is extensively metabolized in the body, with the N-(4-hydroxypentyl) metabolite being a key urinary biomarker of exposure.[1][2] Accurate and reliable quantification of this metabolite is paramount for both clinical diagnosis and forensic investigation.
To achieve the highest level of accuracy in mass spectrometry-based assays, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable. UR-144 N-(4-hydroxypentyl) metabolite-d5 serves as the gold standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous metabolite, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for matrix effects and other sources of analytical variability.
Physicochemical Properties
A thorough understanding of the chemical properties of both the analyte and its deuterated internal standard is fundamental to method development.
| Property | UR-144 N-(4-hydroxypentyl) metabolite | UR-144 N-(4-hydroxypentyl) metabolite-d5 |
| Formal Name | (1-(4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | (1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(2,2,3,3-tetramethylcyclopropyl)methanone |
| Molecular Formula | C₂₁H₂₉NO₂ | C₂₁H₂₄D₅NO₂ |
| Formula Weight | 327.5 g/mol [3] | 332.5 g/mol [4] |
| CAS Number | 1537889-04-5[3] | 2747917-78-6[4] |
| Protonated Mass (MH+) | 328.2 m/z | 334.2 m/z[4] |
| Purity | ≥98% | >98%[4] |
| Formulation | Crystalline Solid[3] | Not specified |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml[3] | Methanol |
| UV λmax | 217, 247, 304 nm[3] | 215, 246, 303 nm[4] |
Metabolic Pathway of UR-144
UR-144 undergoes extensive phase I metabolism, primarily through oxidation. The N-pentyl side chain is a common site of hydroxylation. The formation of the N-(4-hydroxypentyl) metabolite is a significant metabolic route. This metabolite can be further oxidized or undergo phase II conjugation, such as glucuronidation, before excretion in the urine.[5]
Sources
Introduction: The Metabolic Fate of a Synthetic Cannabinoid
An In-Depth Technical Guide to the Metabolism and Biotransformation of UR-144
UR-144, or (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) developed by Abbott Laboratories.[1] It exhibits potent and selective full agonism for the peripheral cannabinoid receptor CB2, with a significantly lower affinity for the psychoactive CB1 receptor.[1] Despite its initial design for research purposes, UR-144 emerged on the illicit drug market, leading to its classification as a controlled substance in many countries.[1][2] For drug development professionals, forensic toxicologists, and clinical researchers, understanding the metabolic pathways of UR-144 is paramount. The parent compound is often present in biological samples for only a few hours post-consumption, making its metabolites the primary biomarkers for detecting intake.[2] This guide provides a detailed exploration of the biotransformation of UR-144, the enzymatic systems responsible, and the experimental methodologies employed to elucidate these pathways.
Phase I Biotransformation: The Initial Oxidative Attack
The metabolism of UR-144 is extensive, beginning with Phase I reactions designed to introduce or expose functional groups, thereby increasing the molecule's polarity. These transformations are primarily oxidative and are catalyzed by the cytochrome P450 (CYP) enzyme system located predominantly in the liver.[3]
Key Oxidative Pathways
-
Hydroxylation: This is a dominant metabolic route for UR-144. The molecule can undergo monohydroxylation, dihydroxylation, and even trihydroxylation.[4][5][6] These reactions primarily occur on the N-pentyl side chain, leading to metabolites such as N-(4-hydroxypentyl) and N-(5-hydroxypentyl) UR-144.[7][8] Hydroxylation can also occur on the tetramethylcyclopropyl (TMCP) moiety.[2][9]
-
Further Oxidation: Primary alcohol metabolites formed via hydroxylation can be further oxidized to form aldehydes, ketones, and carboxylic acids, such as the UR-144 N-pentanoic acid metabolite.[4][5][10]
-
N-Dealkylation: This process involves the cleavage of the N-pentyl side chain from the indole core, representing another significant metabolic pathway.[4][5][6]
The Role of Cytochrome P450 Isoforms
The CYP450 superfamily of enzymes is responsible for the metabolism of over 90% of clinically used drugs.[11] Studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have identified the specific isoforms responsible for UR-144's Phase I metabolism.
-
CYP3A4: This isoform is the major contributor to the metabolism of UR-144.[2][9][12] It extensively metabolizes the compound, particularly at the TMCP group.[2][9]
-
CYP1A2 and CYP2C19: These enzymes play a minor role in the biotransformation of UR-144.[2][9][12]
The dominant role of CYP3A4 implies a high potential for drug-drug interactions. Concomitant use of UR-144 with CYP3A4 inducers (e.g., some antiepileptics) or inhibitors (e.g., some antifungal drugs) could significantly alter its kinetics and effects.[2][9]
Phase II Biotransformation: Conjugation for Excretion
Following Phase I oxidation, the resulting metabolites undergo Phase II conjugation reactions. This process attaches large, water-soluble endogenous molecules to the metabolite, further increasing its polarity and facilitating its elimination from the body, primarily via urine.
-
Glucuronidation: For UR-144, the most significant Phase II pathway is glucuronidation.[13][14] The hydroxyl groups introduced during Phase I serve as attachment points for glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of various glucuronide conjugates, which are the predominant forms excreted in urine.[13][14]
The overall metabolic cascade transforms the lipophilic parent drug into a series of more hydrophilic metabolites that can be efficiently cleared from the body.
Caption: Primary biotransformation pathways of UR-144.
Summary of Major UR-144 Metabolites
The following table summarizes the key biotransformations and resulting metabolites identified through various in vitro and in vivo studies.
| Metabolic Reaction | Resulting Metabolite Class | Specific Examples | Significance |
| Monohydroxylation | Hydroxylated pentyl chain | UR-144 N-(4-hydroxypentyl) metabolite, UR-144 N-(5-hydroxypentyl) metabolite[7][8] | Major Phase I metabolites; recommended screening targets[6] |
| Dihydroxylation | Dihydroxylated metabolites | Dihydroxy UR-144[4][10] | Abundant metabolites found in fungal and HLM models[4][10] |
| Carboxylation | Carboxylic acid derivatives | UR-144 N-pentanoic acid metabolite[10] | Product of further oxidation of hydroxylated metabolites |
| Ketone Formation | Ketone derivatives | Hydroxy and ketone metabolites[5][10] | Represents another oxidative pathway |
| N-Dealkylation | Loss of pentyl side chain | Indole-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone | Minor pathway |
| Glucuronidation | Glucuronide conjugates | N-(5-hydroxypentyl) β-D-glucuronide[10] | Major excretory forms found in urine[13][14] |
Experimental Protocols for Studying UR-144 Metabolism
The elucidation of these complex metabolic pathways relies on robust and validated experimental systems. The choice of system is critical and depends on the specific question being addressed, from identifying primary routes of metabolism to pinpointing specific enzyme involvement.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
Rationale: HLMs are subcellular fractions containing a high concentration of CYP450 enzymes.[15] They are the gold standard for initial Phase I metabolism screening, metabolic stability assays, and reaction phenotyping (i.e., identifying which CYPs are involved).[16] This protocol is cost-effective and allows for high-throughput screening.
Step-by-Step Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 7.4), UR-144 (typically 1-10 µM dissolved in a suitable solvent like methanol or acetonitrile), and pooled HLM (e.g., 0.5-1.0 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the critical cofactor, NADPH (final concentration of ~1 mM). For control experiments (negative controls), add an equivalent volume of buffer instead of NADPH.
-
Incubation: Incubate the reaction at 37°C in a shaking water bath. Samples are typically taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the rate of metabolism.
-
Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical quantification. This step serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Sample Processing: Centrifuge the terminated reaction tubes at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis, typically by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), to identify and quantify the parent compound and its metabolites.[6][17]
Protocol 2: In Vitro Metabolism using Human Hepatocytes
Rationale: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment that more closely mimics the in vivo state.[15][18] This model is essential for studying the interplay between Phase I and Phase II reactions, such as the formation of glucuronide conjugates.[19]
Step-by-Step Methodology:
-
Hepatocyte Plating: Plate cryopreserved or fresh human hepatocytes in collagen-coated multi-well plates (e.g., 24- or 48-well plates) in the appropriate culture medium. Allow the cells to attach and form a monolayer (typically 4-24 hours).
-
Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing UR-144 at the desired concentration (e.g., 10 µM).
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator. Samples of the medium are collected at various time points (e.g., 1, 3, 24 hours) to monitor the formation of extracellular metabolites.[19]
-
Sample Collection & Quenching: At each time point, collect an aliquot of the incubation medium and immediately quench metabolic activity by mixing with a cold organic solvent (e.g., acetonitrile or methanol).
-
Cell Lysis (Optional): To analyze intracellular metabolites, the remaining medium can be removed, the cells washed, and then lysed to release their contents.
-
Sample Processing: Centrifuge the quenched samples to remove any cellular debris.
-
Analysis: Analyze the supernatant by LC-HRMS to identify the full spectrum of Phase I and Phase II metabolites.
Caption: A generalized workflow for in vitro metabolism studies.
Conclusion
The biotransformation of UR-144 is a multi-step process dominated by CYP3A4-mediated Phase I oxidation, primarily through hydroxylation, followed by extensive Phase II glucuronidation. The resulting metabolites, particularly hydroxylated and carboxylated forms, are the key analytical targets for confirming UR-144 exposure in clinical and forensic settings. A comprehensive understanding of these pathways, derived from robust in vitro models like human liver microsomes and hepatocytes, is critical for predicting drug-drug interactions, interpreting toxicological findings, and ensuring the accurate identification of UR-144 use. The methodologies outlined provide a validated framework for researchers to continue exploring the metabolism of novel psychoactive substances.
References
-
Nielsen, L. M., Holm, N. B., Olsen, L., & Linnet, K. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 8(8), 792–800. [Link]
-
Watanabe, S., Kuzhiumparambil, U., Fu, S., & Long, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. The AAPS journal, 19(4), 1148–1162. [Link]
-
Nielsen, L. M., Holm, N. B., Olsen, L., & Linnet, K. (2015). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Københavns Universitets Forskningsportal. [Link]
-
Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
-
Kuzhiumparambil, U., Watanabe, S., Fu, S., & Long, S. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance (NMR) spectroscopy. The AAPS journal, 20(3), 59. [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Coy, H., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. International journal of molecular sciences, 22(6), 3239. [Link]
-
Grigoryev, A., Savchuk, S., & Melnik, A. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 4(10), 785–792. [Link]
-
World Health Organization. (2017). UR-144 Critical Review Report. Expert Committee on Drug Dependence. [Link]
-
Kuzhiumparambil, U., Watanabe, S., Fu, S., & Long, S. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella Elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. PubMed. [Link]
-
Grigoryev, A., Savchuk, S., & Melnik, A. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 4(10). [Link]
-
Wang, G., Li, T., & Liu, C. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 10(7), 390. [Link]
-
Carlier, J., Diao, X., & Huestis, M. A. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical chemistry, 60(1), 183–193. [Link]
-
Ferguson, A. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Wikipedia. (n.d.). Synthetic cannabinoids. Wikipedia. [Link]
-
Mogler, L., Franz, F., & Rentsch, D. (2018). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Molecules (Basel, Switzerland), 23(12), 3121. [Link]
-
Nielsen, L. M., Holm, N. B., Olsen, L., & Linnet, K. (2015). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Watanabe, S., Kuzhiumparambil, U., & Fu, S. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). UR-144. Wikipedia. [Link]
-
Meyer, M. R., & Maurer, H. H. (2021). Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures. Analytical and Bioanalytical Chemistry, 413(10), 2577–2593. [Link]
-
National Center for Biotechnology Information. (n.d.). Glucuronidation Pathway. PubChem. [Link]
-
Gomez-Lechon, M. J., Donato, M. T., & Castell, J. V. (2004). Human hepatocytes in primary culture: the choice to investigate drug metabolism in man. Current drug metabolism, 5(5), 443–462. [Link]
-
Grbac, R. T., Stanley, F. A., Ambo, T., et al. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech. [Link]
-
Carlier, J., Diao, X., & Huestis, M. A. (2016). Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18. Clinical chemistry, 62(3), 493–504. [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]
-
Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Metabolites, 14(2), 87. [Link]
-
Herman, T. F., & Santos, C. (2023). Biochemistry, Cytochrome P450. StatPearls. [Link]
Sources
- 1. UR-144 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. metabolon.com [metabolon.com]
- 12. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ecddrepository.org [ecddrepository.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. xenotech.com [xenotech.com]
- 17. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolic Profiling of UR-144: A Technical Guide Using Human Liver Microsomes
Executive Summary
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a third-generation synthetic cannabinoid receptor agonist. Unlike early JWH-series compounds, UR-144 possesses a tetramethylcyclopropyl (TMCP) ring, imparting unique lipophilicity and metabolic stability profiles.
This technical guide details the in vitro metabolism of UR-144 using Human Liver Microsomes (HLM) . It is designed for researchers requiring a robust, self-validating protocol to generate Phase I metabolites for forensic library construction or toxicological screening.
Key Metabolic Insight: The parent compound, UR-144, is extensively metabolized and rarely detected unchanged in biological matrices. The primary metabolic drivers are CYP3A4 and CYP1A2 , leading to hydroxylation at the N-pentyl chain and the TMCP moiety.
Part 1: Chemical Identity & Metabolic Context[1]
Understanding the substrate is the first step in experimental design. UR-144 is highly lipophilic (
| Feature | Specification |
| IUPAC Name | (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
| Molecular Formula | C21H29NO |
| Molecular Weight | 311.46 g/mol |
| Key Structural Moieties | Indole core, N-pentyl chain, TMCP ring |
| Primary Metabolic Route | Oxidative Phase I (Hydroxylation, Carboxylation) via CYP450s |
| Major Enzymes | CYP3A4 (Major), CYP1A2 (Minor/Moderate), CYP2C19 (Minor) |
Part 2: Experimental Design & Causality
The Biological System: Human Liver Microsomes (HLM)
Why HLM? HLMs contain the full complement of Cytochrome P450 (CYP) and UGT enzymes. For UR-144, Phase I oxidation is the rate-limiting step for clearance.
-
Protein Concentration: We utilize 0.5 mg/mL .
-
Causality: Higher concentrations (>1.0 mg/mL) increase non-specific binding, artificially lowering the free fraction (
) of UR-144 available to enzymes, distorting values.
-
-
Buffer System: 100 mM Potassium Phosphate (pH 7.4).
-
Causality: Maintains physiological pH essential for CYP stability.
-
The Cofactor: NADPH Generating System
CYP-mediated oxidation requires electrons.
-
Composition: NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase (G6PDH).
-
Self-Validating Step: Always prepare the generating system fresh. Alternatively, use commercially available NADPH solutions, but ensure they are stored at -80°C to prevent oxidation.
The Quench: Ice-Cold Acetonitrile (ACN)
-
Ratio: 1:1 or 1:3 (Sample:Solvent).
-
Causality: ACN precipitates proteins immediately, stopping the reaction. It also aids in solubilizing the lipophilic metabolites of UR-144, ensuring high recovery during centrifugation.
Part 3: Detailed Protocol (Step-by-Step)
Phase A: Preparation
-
Stock Solution: Dissolve UR-144 in Methanol to 10 mM. Dilute to 10 µM working solution in phosphate buffer (keep organic solvent <1% in final incubation).
-
Microsome Thaw: Thaw HLM on wet ice. Never water bath thaw (denatures enzymes).
-
Pre-Incubation: Mix HLM (0.5 mg/mL final) and Buffer. Add UR-144 (1 µM final).
-
Equilibrate: 5 minutes at 37°C. This allows the drug to partition into the microsomal lipids.
-
Phase B: Reaction Initiation
-
Start: Add NADPH generating system (1 mM final).
-
Time Course: Incubate at 37°C in a shaking water bath.
-
Timepoints: 0, 15, 30, 45, 60 minutes.
-
Control:0-minute sample is quenched before adding NADPH. This is your "100% Parent" baseline.
-
Negative Control: Incubate for 60 mins without NADPH to rule out chemical instability.
-
Phase C: Termination & Extraction
-
Quench: Add equal volume of ice-cold Acetonitrile containing Internal Standard (e.g., JWH-018-d9).
-
Vortex: 30 seconds vigorously.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer to LC vials.
Workflow Visualization
Figure 1: Step-by-step workflow for the in vitro incubation of UR-144 with human liver microsomes.
Part 4: Analytical Strategy (LC-HRMS)
To identify metabolites without authentic standards, High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is required.
Instrument Parameters:
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10-15 minutes. (UR-144 metabolites are isomers; slow gradient is required for separation).
Target Mass List (Theoretical):
| Metabolite Class | Transformation | Mass Shift | Formula |
|---|---|---|---|
| Parent (UR-144) | - | 311.2249 | C21H29NO |
| Mono-hydroxyl | +O | +15.9949 | C21H29NO2 |
| Di-hydroxyl | +2O | +31.9898 | C21H29NO3 |
| Carboxyl | +O2 -2H | +29.9742 | C21H27NO3 |
| N-Dealkylated | -C5H10 | -70.0783 | C16H19NO |
Part 5: Metabolic Pathway Analysis
The incubation of UR-144 with HLM yields specific biomarkers. The consensus in literature (Wohlfarth et al., Kavanagh et al.) identifies the following major pathways:
-
N-Pentyl Hydroxylation: The most abundant metabolites.[1] Occurs primarily at the terminal (
) and sub-terminal ( ) positions. -
TMCP Ring Hydroxylation: Oxidation of the tetramethylcyclopropyl ring.
-
Carboxylation: Further oxidation of the terminal hydroxyl group leads to UR-144 pentanoic acid . This is a critical urinary biomarker due to its longer half-life.
-
N-Dealkylation: Cleavage of the pentyl chain to form the indole-TMCP core (Less dominant in HLM than hydroxylation).
Pathway Diagram
Figure 2: Metabolic pathway of UR-144. CYP3A4 drives the formation of hydroxylated metabolites, which are precursors to carboxylic acids and glucuronides.
Part 6: Enzyme Kinetics & Phenotyping
Understanding which CYP isoform is responsible allows for the prediction of Drug-Drug Interactions (DDIs).[3]
Scientific Consensus: Research utilizing recombinant CYPs and specific chemical inhibitors indicates:
-
CYP3A4: The dominant enzyme.[4][5] Inhibition of CYP3A4 (e.g., with Ketoconazole) significantly abolishes UR-144 metabolism.
-
CYP1A2: A secondary contributor.[5] Relevant because UR-144 is smoked; tobacco smoke induces CYP1A2, potentially accelerating UR-144 clearance in chronic smokers.
-
CYP2C19: Minor contribution.[4]
Experimental Validation (Phenotyping): To validate this in your lab, perform the incubation described in Part 3 with the addition of:
-
Ketoconazole (1 µM): Should reduce turnover by >70%.
- -Naphthoflavone (1 µM): Should reduce turnover by ~10-20% (CYP1A2 inhibition).
References
-
Wohlfarth, A., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11.[4][5] Drug Testing and Analysis. [Link]
-
Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. [Link]
-
Kavanagh, P., et al. (2013). Metabolism of the novel synthetic cannabinoid (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (UR-144).[4][5][1][6] Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Pharmacology and Biotransformation of UR-144
Executive Summary
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a distinct structural class of synthetic cannabinoids (SCs) characterized by a tetramethylcyclopropyl (TMCP) moiety replacing the traditional naphthyl ring found in JWH-018.[1] Unlike first-generation SCs, UR-144 exhibits a high selectivity for the peripheral cannabinoid receptor type 2 (CB2) over the central type 1 (CB1).[1]
However, clinical observations of intoxication suggest significant psychoactivity, driven by two factors: the intrinsic efficacy of the parent compound at CB1 (despite lower affinity) and the generation of bio-active hydroxylated metabolites. This guide details the molecular mechanisms, metabolic fate, and experimental protocols necessary to characterize these interactions.
Molecular Architecture & Pharmacodynamics[1]
Structure-Activity Relationship (SAR)
UR-144 diverges from the aminoalkylindole class by utilizing a TMCP ring.[1] This steric bulk provides high affinity for the CB2 receptor hydrophobic pocket but reduces van der Waals interactions within the CB1 orthosteric site compared to the naphthyl ring of JWH-018.
Receptor Binding Profile
UR-144 acts as a selective full agonist at CB2.[1][2] While its affinity for CB1 is significantly lower (in the nanomolar range), it retains sufficient efficacy to trigger G-protein signaling, resulting in cannabimimetic effects.[1]
Table 1: Comparative Binding Affinity (Ki) and Efficacy (EC50)
| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity (CB1/CB2) | Intrinsic Activity |
| UR-144 | hCB1 | 29 - 150 | ~421 | ~83x (favoring CB2) | Full Agonist |
| UR-144 | hCB2 | 1.8 | 72 | N/A | Full Agonist |
| THC (Ref) | hCB1 | 40.7 | - | ~1x | Partial Agonist |
| JWH-018 (Ref) | hCB1 | 9.0 | - | ~0.3x | Full Agonist |
Data aggregated from Wiley et al. and competitive binding assays using [³H]CP-55,940.[1]
Signal Transduction Pathway
Upon binding, UR-144 recruits G_i/o proteins, inhibiting adenylyl cyclase and reducing intracellular cAMP.[1] The following diagram illustrates this signaling cascade.
Figure 1: G-protein coupled signaling pathway for UR-144.[1] Note the inhibitory effect on Adenylyl Cyclase.
Metabolic Pathways & Biotransformation[1]
Phase I Metabolism
UR-144 undergoes extensive oxidative metabolism.[1] The parent compound is rarely detected in urine after extended periods; therefore, identifying hydroxylated metabolites is critical for forensic and pharmacological analysis.
-
Primary Mechanism: Hydroxylation via Cytochrome P450 enzymes.[1][3][4]
-
Key Enzymes: CYP3A4 (Major), CYP1A2 (Minor), CYP2C19 (Minor).[1][5]
-
Sites of Metabolism:
The "Active Metabolite" Phenomenon
Unlike THC, where the primary metabolite (11-OH-THC) is active but quickly conjugated, UR-144 produces stable hydroxylated metabolites that retain high receptor affinity.[1]
-
UR-144 N-(5-hydroxypentyl): Retains significant CB2 affinity and partial CB1 activity.[1][6][7]
-
UR-144 N-pentanoic acid: Generally inactive (terminal oxidation product).[1]
Figure 2: Hepatic biotransformation pathways of UR-144 focusing on bioactive hydroxylated intermediates.[1]
Experimental Protocols
Protocol A: Radioligand Binding Assay (Membrane Preparation)
Objective: Determine Ki values for UR-144 and its 5-OH metabolite at hCB2 receptors.[1][6]
Reagents:
-
[³H]CP-55,940 (Specific Activity: ~100-180 Ci/mmol).[1]
-
hCB2-transfected CHO cell membranes.[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (Critical for lipophilic SCs).[1]
Workflow:
-
Preparation: Thaw membrane prep on ice. Dilute in Assay Buffer to achieve ~5-10 µg protein/well.[1]
-
Saturation: Incubate membranes with varying concentrations of [³H]CP-55,940 to determine Kd.
-
Competition:
-
Incubation: 90 minutes at 30°C. (Equilibrium is slower for lipophilic indoles).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).
-
Quantification: Liquid Scintillation Counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive Ki.
Protocol B: In Vitro Metabolic Stability (Microsomal Incubation)
Objective: Generate and isolate hydroxylated metabolites for identification.
Workflow:
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]
-
Substrate: UR-144 (Final conc: 10 µM) in Phosphate Buffer (100 mM, pH 7.4).
-
Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl₂).[1]
-
Incubation: 37°C for 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard) in 1:1 volume ratio.
-
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Analysis: LC-MS/MS (monitor m/z 312 -> hydroxylated product transitions).
Toxicology & Safety Profile
While UR-144 is often marketed as a "safer" alternative due to its CB2 selectivity, the pharmacology of its metabolites presents risks:
-
Off-Target Toxicity: High concentrations of UR-144 have shown cytotoxic effects on cardiomyocytes, independent of CB receptor activation (likely mitochondrial interference).[1]
-
Metabolite Accumulation: The N-(5-hydroxypentyl) metabolite is lipophilic and may accumulate in adipose tissue, leading to "re-intoxication" during lipolysis.[1]
-
Pyrolysis Risks: Smoking UR-144 produces a ring-opened degradant.[1][8] While not a metabolic product, this degradant has been shown to possess higher CB1 affinity than the parent UR-144, exacerbating psychoactive toxicity.
References
-
Wiley, J. L., et al. (2013). Pharmacology of UR-144 and XLR-11.[1] Drug and Alcohol Dependence. [Link][1]
-
World Health Organization (WHO). UR-144 Critical Review Report (39th ECDD). [Link]
-
Sobolevsky, T., et al. (2012). Metabolism of the synthetic cannabinoid UR-144.[1] Drug Testing and Analysis. [Link][1][9]
-
Banister, S. D., et al. (2015). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. ecddrepository.org [ecddrepository.org]
- 4. proteopedia.org [proteopedia.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precision in the Chaos of Novel Psychoactive Substances: The Role of Deuterated Standards in Synthetic Cannabinoid Research
Executive Summary
In the forensic and clinical analysis of synthetic cannabinoids (SCs), the only constant is change. As illicit manufacturers rapidly cycle through structural analogs—from naphthoylindoles (e.g., JWH-018) to indazole-3-carboxamides (e.g., AB-PINACA)—analytical laboratories face a dual challenge: identifying novel structures and quantifying them accurately in complex biological matrices.
This guide addresses the critical role of deuterated internal standards (d-IS) in Isotope Dilution Mass Spectrometry (IDMS). While external calibration is sufficient for simple mixtures, the severe matrix effects inherent in urine, blood, and oral fluid analysis necessitate the use of stable isotope-labeled standards. This whitepaper details the mechanistic advantages of d-IS, protocols for their selection and validation, and the specific pitfalls regarding isotopic cross-talk and retention time shifts.
The Physics of Precision: Mechanisms of Action
To employ deuterated standards effectively, one must understand the underlying physical chemistry that differentiates a "labeled" molecule from its "native" counterpart.
Compensation for Matrix Effects
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components (phospholipids, salts, urea) compete for charge in the electrospray ionization (ESI) source. This results in ion suppression or enhancement .[1]
-
The Problem: If a urine sample suppresses the signal of JWH-018 by 40%, an external calibration curve (prepared in clean solvent) will overestimate the concentration.
-
The Solution: A deuterated standard (e.g., JWH-018-d9) is chemically identical to the analyte. It experiences the exact same suppression. By quantifying the response ratio (Analyte Area / IS Area), the suppression factor cancels out mathematically.
The Deuterium Isotope Effect
While C-13 labeling is ideal due to perfect co-elution, deuterium (H-2) labeling is more cost-effective and widely available. However, researchers must account for the Chromatographic Isotope Effect .
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This slightly reduces the lipophilicity of the molecule.
-
Result: On Reversed-Phase (C18) columns, deuterated standards often elute slightly earlier than the native analyte.
-
Risk: If the shift is significant, the IS may elute outside the specific window of matrix suppression affecting the analyte, reducing the accuracy of the correction.
Strategic Selection: The Hierarchy of Internal Standards
Not all internal standards are created equal.[1][2][3][4][5] When developing a method for a novel SC, use the following decision matrix to select the appropriate standard.
Figure 1: Decision tree for selecting Internal Standards in NPS analysis. Priority is given to exact structural matches to ensure identical ionization behavior.
Technical Deep Dive: Isotopic Cross-Talk
A common failure mode in high-sensitivity assays is Cross-Talk (or Isotopic Contribution). This occurs when the native analyte contributes signal to the IS channel, or the IS contains unlabeled impurities that contribute to the native channel.
Calculating Contribution
Before validation, you must experimentally determine the "Cross-Talk Factors."
Experiment:
-
Inject a high concentration of Native Analyte (no IS). Monitor IS transition.
-
Inject a high concentration of IS (no Native). Monitor Native transition.
| Parameter | Definition | Acceptance Criteria |
| Native-to-IS | Signal in IS channel from Native Analyte | < 0.5% of IS response |
| IS-to-Native | Signal in Native channel from IS (impurity) | < 20% of LLOQ signal |
Mitigation:
-
Mass Shift: Select standards with at least +3 Da difference (d3, d5, d9) to avoid overlap with the natural M+1 and M+2 isotopes of the native compound.
-
Concentration Tuning: If IS-to-Native interference exists, reduce the concentration of the IS added to samples until the interference is below the Lower Limit of Quantification (LLOQ).
Protocol: High-Throughput LC-MS/MS Workflow
This protocol utilizes Solid Phase Extraction (SPE) , which provides cleaner extracts than "dilute-and-shoot" methods, crucial for detecting low-level SC metabolites in urine.
Scope: Quantification of JWH-018, AM-2201, and UR-144 metabolites. Matrices: Urine, Whole Blood.[6][7][8]
Reagents & Standards
-
Native Mix: 1 µg/mL in Methanol.
-
Internal Standard Mix (IS): 0.1 µg/mL of JWH-018-d9, AM-2201-d5, UR-144-d5 in Methanol.
-
Buffer: 0.1 M Acetate Buffer (pH 5.0) + Beta-glucuronidase (for urine hydrolysis).
Step-by-Step Methodology
-
Sample Pre-treatment (The Critical Step):
-
Aliquot 200 µL of urine/blood into a glass tube.
-
IMMEDIATELY add 20 µL of Internal Standard Mix.
-
Why? Adding IS before any manipulation ensures it compensates for pipetting errors, hydrolysis efficiency, and extraction recovery losses.
-
Add 200 µL Acetate Buffer/Glucuronidase mix. Vortex.
-
Incubate at 60°C for 1 hour (hydrolysis of glucuronides).
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH, then 1 mL H2O.
-
Load: Transfer hydrolyzed sample to cartridge (Polymeric Reversed Phase, e.g., Strata-X or Oasis HLB).
-
Wash: 1 mL 5% Methanol in H2O. (Removes salts/urea).
-
Dry: Apply high vacuum for 5 mins. (Crucial to remove residual water which interferes with elution).
-
Elute: 2 x 500 µL Ethyl Acetate/Isopropanol (85:15).
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.[2]
-
Reconstitute in 100 µL Mobile Phase Initial Conditions (e.g., 50:50 Water:MeOH + 0.1% Formic Acid).
-
-
LC-MS/MS Acquisition:
-
Column: C18 (2.1 x 100 mm, 1.7 µm).
-
Mode: MRM (Positive ESI).
-
Figure 2: Sample preparation workflow.[2] Note that the Internal Standard is added immediately to the raw sample to track all subsequent losses.
Data Presentation & Validation
When validating this method, the efficiency of the deuterated standard is proven by comparing Recovery (extraction efficiency) vs. Matrix Effect .
Table 1: Validation Data (Example for JWH-018 pentanoic acid)
| Parameter | Without IS Correction | With Deuterated IS Correction | Status |
| Matrix Effect (Ion Suppression) | -45% (Signal Loss) | 98.5% (Normalized) | PASS |
| Extraction Recovery | 78% ± 12% | 101% ± 2.5% | PASS |
| Linearity (R²) | 0.985 | 0.999 | PASS |
| Inter-day Precision (%CV) | 14.2% | 3.1% | PASS |
Note: The "With IS" column represents the calculated concentration accuracy. The physical ion suppression still happens, but the IS ratio corrects the final value to 100% accuracy.
Future Outlook: The NPS Challenge
The synthetic cannabinoid market is volatile. As regulatory bodies ban specific compounds (e.g., China's class-wide bans), manufacturers shift to non-controlled scaffolds.
The Challenge: Commercial deuterated standards often lag 6-12 months behind the emergence of a new NPS. The Strategy:
-
Homolog Utilization: Use a deuterated standard of a structurally similar "older" cannabinoid (e.g., using AB-PINACA-d4 to quantify AB-FUBINACA).
-
Validation: If using a surrogate, you must prove that the matrix effect profiles are similar (i.e., the surrogate and analyte must co-elute or elute in regions of similar suppression).
References
-
Wohlfarth, A., et al. (2013). Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography B. Link
-
Kerrigan, S. (2014). Do deuterated labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC / CLN. Link
-
BenchChem. (2025).[7] Method Development for the Analysis of Synthetic Cannabinoids Using Deuterated Standards. Link
-
United Chemical Technologies. (2023). Extraction of Synthetic and Naturally Occurring Cannabinoids in Urine Using SPE and LC-MS/MS. Link
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Mechanisms and Benefits. Link
Sources
- 1. youtube.com [youtube.com]
- 2. unitedchem.com [unitedchem.com]
- 3. lcms.cz [lcms.cz]
- 4. myadlm.org [myadlm.org]
- 5. apjmt.mums.ac.ir [apjmt.mums.ac.ir]
- 6. annexpublishers.com [annexpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the mass spectrometry fragmentation of UR-144 metabolites
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of UR-144 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that has been identified in various herbal incense products. As with many designer drugs, its metabolism in the human body is a critical area of study for forensic toxicology, clinical diagnostics, and drug development. Understanding the biotransformation of UR-144 is paramount for identifying its use and understanding its pharmacological and toxicological profiles. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone technique for the identification and structural elucidation of its metabolites.
This guide provides a comprehensive overview of the mass spectrometric fragmentation patterns of UR-144 and its primary metabolites. We will delve into the mechanistic underpinnings of the observed fragmentation, providing a logical framework for the identification of known and novel metabolites. This document is intended to serve as a practical resource for researchers and analysts working in the field of designer drug analysis.
The Metabolic Fate of UR-144
The metabolism of UR-144 is extensive, with the parent compound often detected in only trace amounts in urine samples.[1][2] The primary metabolic transformations are Phase I reactions, which introduce or expose functional groups, followed by Phase II reactions, where these modified compounds are conjugated with endogenous molecules to increase their water solubility and facilitate excretion.
Phase I Metabolism: The major routes of Phase I metabolism for UR-144, primarily mediated by cytochrome P450 (CYP) enzymes, include:
-
Hydroxylation: This is a predominant metabolic pathway, with mono- and dihydroxylation occurring on the N-alkyl (pentyl) chain and the indole ring.[1][2][3] Monohydroxylated metabolites are often the most abundant species found in vivo.[3][4]
-
Carboxylation: Further oxidation of the hydroxylated pentyl chain leads to the formation of carboxylic acid metabolites.[1][2][5]
-
N-Dealkylation: Cleavage of the N-pentyl chain results in the formation of N-dealkylated metabolites, which may also undergo subsequent hydroxylation.[1][2][3]
-
Formation of Carbonyl Group: Oxidation of a hydroxyl group on the pentyl chain can lead to the formation of a ketone.[1][2]
Phase II Metabolism: The hydroxylated and carboxylated metabolites of UR-144 are primarily excreted as glucuronide conjugates.[4][6]
Mass Spectrometry of UR-144 and its Metabolites
Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of UR-144 and its metabolites. While GC-MS with electron ionization (EI) provides reproducible mass spectra with characteristic fragment ions, it often results in extensive fragmentation where the molecular ion is weak or absent.[7][8][9] LC-MS/MS with electrospray ionization (ESI), on the other hand, is a softer ionization technique that typically produces a prominent protonated molecule [M+H]+, which can then be subjected to collision-induced dissociation (CID) to generate structurally informative fragment ions.
Fragmentation of the Parent Compound (UR-144)
The ESI mass spectrum of UR-144 is characterized by the protonated molecule [M+H]+ at m/z 354. The fragmentation of this ion provides the foundational knowledge for interpreting the spectra of its metabolites. Key fragment ions include:
-
m/z 214: This ion corresponds to the N-pentylindole acylium moiety and is a highly characteristic fragment for UR-144 and many of its metabolites where the indole and N-pentyl chain are intact.[10]
-
m/z 144: This fragment represents the indole acylium moiety, formed by the cleavage of the N-pentyl chain.[10][11]
-
m/z 125: This ion is indicative of the unaltered tetramethylcyclopropyl moiety.[10]
Fragmentation of Major UR-144 Metabolites
The fragmentation patterns of the metabolites are largely predictable based on the fragmentation of the parent compound and the nature of the metabolic modification.
1. Hydroxylated Metabolites
Hydroxylation increases the mass of the parent molecule by 16 Da. The position of the hydroxyl group can often be inferred from the resulting fragment ions.
-
Hydroxylation on the N-pentyl chain: The characteristic fragment at m/z 214 will shift to m/z 230. The m/z 144 fragment will remain unchanged.
-
Hydroxylation on the indole ring: The m/z 144 fragment will shift to m/z 160, while the m/z 214 fragment will also show a corresponding mass shift.
2. Carboxylated Metabolites
The formation of a carboxylic acid on the N-pentyl chain results in a mass increase of 30 Da from the hydroxylated metabolite. The fragmentation will be similar to the hydroxylated precursor, with the key difference being the mass of the fragment containing the modified pentyl chain.
3. N-Dealkylated Metabolites
N-dealkylation results in the loss of the pentyl group, leading to a significant decrease in mass. The resulting metabolite will still contain the indole and tetramethylcyclopropyl moieties. The fragmentation of the N-dealkylated metabolite will be dominated by ions related to these structures.
Experimental Protocol: LC-MS/MS Analysis of UR-144 Metabolites in Urine
This protocol provides a general framework for the analysis of UR-144 metabolites. Optimization will be necessary based on the specific instrumentation and analytical standards available.
1. Sample Preparation (Enzymatic Hydrolysis):
-
To 1 mL of urine, add 50 µL of an internal standard solution (e.g., UR-144-d5).
-
Add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Incubate at 60°C for 1 hour to cleave the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. Precursor ions for the parent drug and expected metabolites are selected, and their characteristic product ions are monitored.
Data Presentation
Table 1: Key Mass Transitions for UR-144 and its Major Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| UR-144 | 354.3 | 214.1 | 144.1 |
| N-pentyl-OH UR-144 | 370.3 | 230.1 | 144.1 |
| Indole-OH UR-144 | 370.3 | 214.1 | 160.1 |
| N-pentanoic acid UR-144 | 384.3 | 244.1 | 144.1 |
| N-dealkylated UR-144 | 284.2 | 144.1 | 125.1 |
Visualization of Fragmentation Pathways
Caption: Fragmentation pathway of the UR-144 parent compound.
Caption: Key fragment ions for hydroxylated UR-144 metabolites.
Conclusion
The structural elucidation of UR-144 metabolites is a complex but manageable task with the application of modern mass spectrometric techniques. A thorough understanding of the fundamental fragmentation pathways of the parent compound provides a robust framework for the tentative identification of its various metabolic products. This guide has outlined the primary metabolic routes of UR-144 and detailed the expected mass spectrometric fragmentation patterns of the resulting metabolites. The provided experimental protocol and data tables serve as a starting point for the development of sensitive and selective analytical methods for the detection and quantification of UR-144 and its metabolites in biological matrices. As new synthetic cannabinoids emerge, the principles outlined herein will continue to be relevant for the characterization of their metabolic fate.
References
- Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoioniz
- Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012). Drug Testing and Analysis.
- Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. (2014).
- Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012). PubMed.
- Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoioniz
- Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. (2013). Journal of Analytical Toxicology.
- Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella Elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. (2018). PubMed.
- Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). Journal of Analytical Toxicology.
- Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. (2013). Journal of Analytical Toxicology.
- Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers.
- Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. (2013). PubMed.
- Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoioniz
- UR-144 Critical Review Report. (n.d.). ECDD Repository.
- Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University.
- Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecddrepository.org [ecddrepository.org]
- 5. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization | springermedizin.de [springermedizin.de]
- 10. academic.oup.com [academic.oup.com]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Methodological & Application
Application Note: Quantitative Analysis of UR-144 Metabolites in Human Urine via LC-MS/MS
Abstract & Scope
The rapid proliferation of synthetic cannabinoids (NPS) necessitates agile analytical methodologies. UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) presents a unique challenge due to its rapid metabolism and structural similarity to its fluorinated analog, XLR-11 .
This application note details a robust, validated protocol for the quantitative determination of the primary urinary markers: UR-144 N-pentanoic acid and UR-144 N-(5-hydroxypentyl) .[1] Unlike screening methods, this protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high sensitivity (LOQ < 1.0 ng/mL) and selectivity, addressing the critical issue of distinguishing UR-144 intake from XLR-11 metabolic defluorination.
Metabolic Intelligence & Target Selection[2][3]
The "Why" Behind the Analytes
Parent UR-144 is rarely detectable in urine due to extensive Phase I oxidation and Phase II glucuronidation. The alkyl chain is the primary site of metabolic attack.
-
Primary Target: UR-144 N-pentanoic acid . This is the terminal oxidation product and the most abundant urinary marker.
-
Secondary Target: UR-144 N-(5-hydroxypentyl) . A precursor to the acid, often present in significant quantities.
-
The XLR-11 Conundrum: XLR-11 (5-fluoro-UR-144) undergoes oxidative defluorination to produce UR-144 metabolites.[2][3][4] Therefore, finding UR-144 metabolites alone does not definitively prove UR-144 ingestion unless XLR-11 specific markers (e.g., XLR-11 4-hydroxypentyl) are confirmed absent.
Pathway Visualization
The following diagram illustrates the metabolic relationship and the necessity of hydrolysis.
Caption: Metabolic pathway showing the convergence of UR-144 and XLR-11 into common urinary markers.
Experimental Protocol
Reagents & Standards
-
Reference Standards: UR-144 N-pentanoic acid, UR-144 N-(5-hydroxypentyl) (1 mg/mL in methanol, Cerilliant or Cayman Chemical).
-
Internal Standard (ISTD): UR-144 N-pentanoic acid-d5.
-
Enzyme:
-Glucuronidase (recombinant or E. coli derived, >100,000 units/mL). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
Sample Preparation (Hydrolysis is Mandatory)
Direct injection of urine without hydrolysis yields poor sensitivity because >85% of metabolites exist as glucuronides.
-
Aliquot: Transfer 200
L of urine into a microcentrifuge tube. -
ISTD Addition: Add 20
L of ISTD working solution (100 ng/mL). -
Hydrolysis:
-
Add 50
L of -Glucuronidase solution in ammonium acetate buffer (pH 5.0). -
Incubate: 60°C for 45 minutes. Note: Higher temperatures may degrade the N-pentanoic acid metabolite; do not exceed 60°C.
-
-
Quench/Extraction:
-
Add 200
L of ice-cold Acetonitrile (protein precipitation/extraction). -
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Dilution: Transfer 100
L of supernatant to an autosampler vial containing 400 L of Mobile Phase A (Water + 0.1% FA). Dilution improves peak shape on C18 columns.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6
m) or Waters BEH C18. -
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5
L.
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 7.00 | 5 | 95 |
| 8.50 | 5 | 95 |
| 8.60 | 95 | 5 |
| 10.00 | 95 | 5 |
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
Spray Voltage: 3500 V.
-
Gas Temps: 350°C.
MRM Transitions (Quantification & Confirmation):
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| UR-144 Pentanoic Acid | 342.2 | 144.1 | 125.1 | 25 / 35 |
| UR-144 5-OH-pentyl | 328.2 | 144.1 | 125.1 | 22 / 32 |
| UR-144 Pentanoic-d5 (ISTD) | 347.2 | 149.1 | 125.1 | 25 / 35 |
Note: The 144.1 ion corresponds to the indole carbonyl fragment; 125.1 corresponds to the tetramethylcyclopropyl ring.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample intake to data generation.
Validation & Performance (SWGTOX/ASB 036 Compliant)
This method must be validated according to ANSI/ASB Standard 036. Typical performance characteristics achieved with this protocol:
| Parameter | Result / Criteria |
| Linear Range | 1.0 – 500 ng/mL ( |
| LOD | 0.2 ng/mL |
| LOQ | 1.0 ng/mL (CV < 20%) |
| Bias | ± 15% of target concentration |
| Precision (Inter-day) | < 12% CV |
| Matrix Effect | < 25% suppression/enhancement (compensated by deuterated ISTD) |
| Carryover | None observed after 1000 ng/mL injection |
Expert Insight: The "XLR-11 Check"
To ensure scientific integrity, if UR-144 pentanoic acid is detected, you should review the data for XLR-11 4-hydroxypentyl (Precursor ~346 -> 144/125).
References
-
Grigoryev, A., et al. (2013). "Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product." Journal of Analytical Toxicology.
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology.
-
Sobolevsky, T., et al. (2012). "Metabolites of the fluorinated synthetic cannabinoid XLR-11 in human urine."[1][2][3][4][8][9] Forensic Science International.
-
Cayman Chemical. "UR-144 N-pentanoic acid metabolite Product Information."
Sources
- 1. researchgate.net [researchgate.net]
- 2. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
UR-144 N-(4-hydroxypentyl) metabolite-d5 as an internal standard
Application Note: Quantitative Analysis of UR-144 N-(4-hydroxypentyl) Metabolite in Urine Using Isotope Dilution LC-MS/MS
Abstract
This application note details a robust protocol for the quantification of the UR-144 N-(4-hydroxypentyl) metabolite in human urine. As the parent synthetic cannabinoid UR-144 is extensively metabolized and rarely detectable in urine in its native form, monitoring specific Phase I metabolites is critical for forensic and clinical verification. This method utilizes the deuterated internal standard UR-144 N-(4-hydroxypentyl) metabolite-d5 to correct for matrix effects, extraction efficiency, and ionization variability. The protocol employs enzymatic hydrolysis, Solid Phase Extraction (SPE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve high sensitivity (LOD < 0.1 ng/mL) and isomer selectivity.
Introduction
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid agonist.[1][2][3][4] Upon ingestion, it undergoes rapid Phase I oxidative metabolism, primarily hydroxylation of the N-pentyl chain.
While the N-(5-hydroxypentyl) metabolite is common, the N-(4-hydroxypentyl) metabolite is a distinct regioisomer that serves as a vital biomarker for confirming intake. These metabolites are subsequently conjugated with glucuronic acid (Phase II metabolism) and excreted in urine.
Why use the d5-Internal Standard? Urine is a complex biological matrix containing salts, urea, and endogenous organic compounds that can suppress or enhance electrospray ionization (ESI). The UR-144 N-(4-hydroxypentyl) metabolite-d5 (typically labeled on the indole ring) possesses physicochemical properties nearly identical to the analyte but is mass-resolved by +5 Da. This allows it to:
-
Track Extraction Recovery: Any loss of analyte during SPE is mirrored by the IS.
-
Normalize Ionization: Co-eluting matrix components affecting the analyte will affect the IS equally.
-
Ensure Identification: The IS retention time locks the identification window, crucial for distinguishing the 4-hydroxy isomer from the 5-hydroxy isomer.
Chemical Properties & Standards
| Property | Analyte | Internal Standard (IS) |
| Name | UR-144 N-(4-hydroxypentyl) metabolite | UR-144 N-(4-hydroxypentyl) metabolite-d5 |
| Formula | ||
| Molecular Weight | 327.46 g/mol | 332.49 g/mol |
| Monoisotopic Mass | 327.22 | 332.25 |
| Storage | -20°C (Methanol Solution) | -20°C (Methanol Solution) |
| Stability | Stable in matrix for 24h at 4°C | Stable in matrix for 24h at 4°C |
Metabolic Pathway Visualization
Understanding the origin of the target analyte is essential for interpreting results.
Caption: Metabolic pathway of UR-144 showing the formation of the target 4-hydroxy metabolite and its subsequent glucuronidation.[2][5]
Experimental Protocol
A. Reagents and Materials
-
Standards: UR-144 N-(4-hydroxypentyl) metabolite and its d5 analog (1 mg/mL in MeOH).
-
Enzyme:
-Glucuronidase (recombinant or E. coli derived, >100,000 units/mL). -
Buffer: 0.1 M Acetate buffer (pH 5.0).
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX or equivalent), 30 mg/1 mL.
-
LC Solvents: LC-MS grade Water and Acetonitrile (ACN) with 0.1% Formic Acid (FA).
B. Sample Preparation (Hydrolysis & Extraction)
Rationale: The majority of the metabolite exists as a glucuronide. Direct analysis without hydrolysis yields poor sensitivity.
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Internal Standard Spike: Add 20 µL of d5-IS working solution (100 ng/mL in MeOH). Vortex.
-
Hydrolysis:
-
Add 200 µL of
-Glucuronidase solution (diluted in acetate buffer). -
Incubate at 55°C for 45 minutes .
-
Critical Step: Allow to cool to room temperature. Add 200 µL of 0.1% FA in water to quench and acidify (pH < 4).
-
-
Solid Phase Extraction (SPE):
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Load the hydrolyzed sample.
-
Wash: 1 mL 5% Formic Acid in Water (removes salts/proteins).
-
Wash: 1 mL MeOH (removes neutral interferences; Note: Ensure analyte is retained by ionic interaction).
-
Elute: 1 mL of 5% Ammonium Hydroxide in MeOH (releases basic analyte).
-
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A:B (90:10) .
-
C. LC-MS/MS Instrumentation Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 100 mm, 1.7 µm). High efficiency is required to separate the 4-OH and 5-OH isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 10 | Initial equilibration |
| 1.0 | 10 | Load |
| 7.0 | 90 | Elution of metabolites |
| 8.5 | 90 | Wash |
| 8.6 | 10 | Re-equilibration |
| 11.0 | 10 | End |
MS/MS Transitions (MRM Mode): Ionization: ESI Positive Mode
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |
| 4-OH Metabolite | 328.2 | 144.1 | 127.1 | 25 / 35 |
| d5-IS | 333.2 | 149.1 | 132.1 | 25 / 35 |
Note: The product ion 144.1 corresponds to the tetramethylcyclopropyl ring fragment. The d5 label (on the indole) shifts the precursor by +5, but if the fragment is the unlabeled ring, the product ion might remain 144.1 depending on fragmentation. However, usually, the indole moiety is the charge retainer in specific pathways. Always verify the d5 product ion experimentally. If the label is on the indole, the indole-containing fragment will be shifted.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Validation & Calculations
Matrix Factor (MF) Calculation
The d5-IS is the primary tool for assessing matrix effects.
-
MF < 1.0: Ion Suppression (Common in urine).
-
MF > 1.0: Ion Enhancement.
-
Acceptance: The IS-corrected recovery should be within 85-115%.
Quantification
Use the Response Ratio (RR) for the calibration curve:
Troubleshooting & Critical Notes
-
Isomer Separation: The N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are regioisomers with identical mass transitions. They must be chromatographically resolved.
-
Check: Run individual standards of 4-OH and 5-OH during method development to establish retention times. The 4-OH usually elutes slightly earlier than the 5-OH on a C18 column due to steric hindrance reducing interaction with the stationary phase.
-
-
Deuterium Isotope Effect: Deuterated standards may elute slightly earlier (0.02 - 0.05 min) than the non-deuterated analyte. This is normal. Ensure the integration window covers both.
-
Cross-Talk: Ensure the d5 standard does not contain d0 impurities (check the Certificate of Analysis). A pure d5 standard should contribute <0.1% signal to the analyte channel.
References
-
Sobolevsky, T., et al. (2012). "Metabolism of the synthetic cannabinoid UR-144". Drug Testing and Analysis. [Link]
-
Hutter, M., et al. (2018).[3] "Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: Major in vivo phase I metabolites of... UR-144... in human urine using LC-MS/MS".[1][2][3][7][8][9][10][11][12] Current Pharmaceutical Biotechnology. [Link]
-
Dang, D. K., et al. (2024). "Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS". ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UR-144 5-Hydroxypentyl metabolite-D5 (indole-D5) solution 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. annexpublishers.com [annexpublishers.com]
- 12. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Synthetic Cannabinoids in Biological Matrices via LC-MS/MS
Abstract & Strategic Overview
The rapid structural evolution of synthetic cannabinoids (SCs)—from early naphthoylindoles (e.g., JWH-018) to recent indazole-3-carboxamides (e.g., 5F-MDMB-PICA, MDMB-4en-PINACA)—presents a "moving target" for analytical chemistry. This protocol details a robust LC-MS/MS methodology designed for the simultaneous quantitation of third-generation SCs in whole blood and urine.
Core Analytical Challenges Addressed:
-
Isomeric Differentiation: Many modern SCs are positional isomers (e.g., JWH-019 vs. JWH-122) or share isobaric fragments. Standard C18 chemistry often fails to resolve these.[1] This method utilizes Biphenyl stationary phases to leverage pi-pi interactions for superior selectivity.
-
Matrix Complexity: Urine requires hydrolysis of glucuronide metabolites, while whole blood contains phospholipids that cause ion suppression. We employ Supported Liquid Extraction (SLE) for blood and Solid Phase Extraction (SPE) for urine to ensure method longevity and sensitivity.
-
Sensitivity: Sub-ng/mL Limits of Quantitation (LOQ) are required due to the high potency and low dosage of these compounds.
Method Development Strategy: The "Why" Behind the Protocol
Chromatographic Selection: The Biphenyl Advantage
While C18 columns are the workhorse of toxicology, they rely primarily on hydrophobic interactions. Synthetic cannabinoids often possess aromatic ring systems (indoles, indazoles) that are chemically similar but structurally distinct.
-
Mechanism: Biphenyl phases offer a dual retention mechanism: hydrophobicity plus
interactions . This allows for the separation of positional isomers (e.g., fluorine substitution at the 4 vs. 5 position on the pentyl chain) that co-elute on C18 columns [1]. -
Mobile Phase Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for Biphenyl columns. The
-electrons in ACN can compete with the stationary phase, dampening the selectivity gains. MeOH promotes the necessary interaction between the analyte's aromatic rings and the biphenyl ligands.
Sample Preparation Logic
-
Whole Blood (SLE vs. PPT): Protein Precipitation (PPT) is fast but leaves phospholipids, leading to source contamination and matrix effects. Supported Liquid Extraction (SLE) mimics Liquid-Liquid Extraction (LLE) but is automatable and avoids emulsion formation, providing cleaner extracts crucial for maintaining instrument sensitivity over thousands of injections [2].
-
Urine (Hydrolysis): SCs are extensively metabolized. In urine, the parent compound is rarely found; instead, carboxylated and hydroxylated metabolites dominate, often as glucuronides. Enzymatic hydrolysis with
-glucuronidase is mandatory to liberate the aglycone for quantitation [3].
Experimental Protocol
Reagents and Standards
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[2]
-
Internal Standards (IS): Deuterated analogs (e.g., JWH-018-d9, 5F-ADB-d5) are required to correct for matrix effects.
Sample Preparation Workflows
Workflow A: Whole Blood via SLE (Supported Liquid Extraction)
-
Load: Aliquot 200
L Whole Blood into a 1.5 mL tube. -
Lyse: Add 200
L 1% Formic Acid (aq) + 20 L Internal Standard mix. Vortex 10s. -
Load SLE: Transfer mixture to a 400
L capacity SLE plate (diatomaceous earth). -
Wait: Allow to absorb for 5 minutes (gravity).
-
Elute: Apply 2 x 600
L Methyl tert-butyl ether (MTBE). Collect eluate. -
Dry: Evaporate to dryness under
at 40°C. -
Reconstitute: 100
L Mobile Phase A:B (50:50).
Workflow B: Urine via SPE (Solid Phase Extraction)
-
Hydrolysis: 200
L Urine + 50 L -glucuronidase + 100 L Acetate Buffer (pH 5.0). Incubate at 60°C for 60 min. -
Condition SPE: Polymeric Reversed-Phase cartridge (e.g., Oasis HLB or Strata-X). Condition with MeOH, equilibrate with Water.
-
Load: Add hydrolyzed sample.
-
Wash: 1 mL 5% MeOH in Water (removes salts/polar interferences).
-
Elute: 1 mL ACN:MeOH (50:50).
-
Dry & Reconstitute: Same as above.
Figure 1: Dual-stream sample preparation workflow ensuring matrix removal for both blood (via SLE) and urine (via Hydrolysis + SPE).
Instrumental Method (LC-MS/MS)
LC Parameters:
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7
m) or equivalent. -
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5-10
L. -
Gradient:
-
0.0 min: 30% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 30% B
-
8.0 min: Stop
-
MS Parameters (Source: ESI+):
-
Spray Voltage: 3500 V
-
Capillary Temp: 300°C
-
Mode: Scheduled MRM (sMRM) to maximize dwell time.
Representative MRM Table (Targeted Panel):
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (V) |
| 5F-MDMB-PICA | 377.2 | 232.1 | 144.1 | 25 / 40 |
| MDMB-4en-PINACA | 358.2 | 233.1 | 145.1 | 22 / 38 |
| 5F-ADB (5F-MDMB-PINACA) | 378.2 | 233.1 | 318.2 | 20 / 15 |
| FUB-AMB | 370.2 | 252.1 | 109.1 | 25 / 45 |
| JWH-018 | 342.2 | 155.1 | 127.1 | 30 / 45 |
Note: Transitions must be optimized per instrument. The "Quantifier" is typically the fragment resulting from the cleavage of the amide/ester bond, while "Qualifiers" often represent the indole/indazole core.
Validation Framework (ANSI/ASB Standard 036)
To ensure this method stands up to forensic scrutiny, validation must follow the ANSI/ASB Standard 036 (formerly SWGTOX) [4].
Key Validation Parameters
-
Bias & Precision:
-
Run 3 replicates at Low, Medium, and High QC concentrations over 5 different days (n=15 total per level).
-
Acceptance: Bias within
, CV .
-
-
Matrix Effect (Ion Suppression):
-
Compare peak areas of standards spiked into extracted blank matrix (
) vs. standards in neat solvent ( ). -
Target:
. If suppression is high (<75%), consider increasing the wash strength in SPE or reducing injection volume.
-
-
Carryover:
-
Inject a blank immediately after the highest calibrator (ULOL).
-
Acceptance: Signal in blank must be
of the Lower Limit of Quantitation (LLOQ).
-
Figure 2: Decision tree for method validation ensuring compliance with forensic standards.
Troubleshooting & Expert Insights
Handling Isomers
The most common failure mode in SC analysis is the misidentification of isomers. For example, 5F-MDMB-PICA and 5F-EMB-PICA are isobaric.
-
Solution: Use the Biphenyl column's selectivity. If co-elution persists, lower the initial % Organic in the gradient or lower the column temperature (e.g., to 30°C) to increase stationary phase interaction time.
Carryover in High-Throughput Labs
SCs are lipophilic ("sticky").
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) containing 0.1% Formic Acid. The acetone helps dissolve lipophilic residues that methanol alone might miss.
Internal Standard "Locking"
Always use an IS that matches the specific subclass of the analyte. Using a JWH-018 IS for an indazole-carboxamide (like AB-PINACA) can lead to failed batches because their ionization suppression profiles differ in blood extracts.
References
-
Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method.Link
-
Boyle, S. E. (2019). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and metabolites by LC-MS/MS in human whole blood and urine. Boston University Theses & Dissertations. Link
-
Yanes, E. G., & Lovett, D. P. (2012). High-throughput bioanalytical method for analysis of synthetic cannabinoid metabolites in urine using salting-out sample preparation and LC-MS/MS.[3] Journal of Chromatography B, 909, 42-50.[4] Link
-
ANSI/ASB. (2019). Standard 036, Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board.[5] Link
-
Krotulski, A. J., et al. (2020). Emerging Synthetic Cannabinoids: Development and Validation of a Novel Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Assay. National Institute of Justice. Link
Sources
Protocol for solid-phase extraction of UR-144 metabolites from urine
Application Note: Optimized Solid-Phase Extraction (SPE) of UR-144 Metabolites from Human Urine
Introduction & Metabolic Context
The detection of UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) in urine presents a specific challenge to forensic and clinical toxicologists: the parent compound is almost entirely absent in urine due to extensive metabolism.
To successfully identify UR-144 intake, analytical protocols must target its major Phase I metabolites. Unlike earlier generations of synthetic cannabinoids (e.g., JWH-018), UR-144 possesses a tetramethylcyclopropyl ring, which directs specific metabolic pathways. The primary urinary targets are:
-
UR-144 N-pentanoic acid metabolite (Carboxylation of the N-pentyl chain).
-
UR-144 N-(5-hydroxypentyl) metabolite (Hydroxylation of the terminal pentyl chain).
These metabolites are excreted predominantly as glucuronide conjugates .[1] Therefore, this protocol integrates an enzymatic hydrolysis step to deconjugate these targets prior to extraction. We utilize a Polymeric Reversed-Phase (RP) extraction mechanism. This sorbent choice is critical because it simultaneously retains the neutral hydroxylated metabolites and the acidic carboxylated metabolites—a balance difficult to achieve with mixed-mode cation exchange (MCX) sorbents often used for basic drugs.
Materials & Reagents
-
Target Analytes: UR-144 N-pentanoic acid, UR-144 N-(5-hydroxypentyl).[2]
-
Internal Standard (IS): UR-144-N-pentanoic acid-d5 (preferred) or JWH-018-N-pentanoic acid-d5.
-
Matrix: Drug-free human urine (for calibration/QC).
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or equivalent), 30 mg/1 mL or 60 mg/3 mL.
-
Why Polymeric? Unlike silica-based C18, polymeric sorbents do not de-wet if they run dry and offer better retention for polar metabolites.
-
-
Enzyme:
-Glucuronidase (Type HP-2 from Helix pomatia or recombinant equivalent). -
Buffers:
-
Hydrolysis Buffer: 1.0 M Ammonium Acetate, pH 5.0.
-
Elution Solvent: Methanol (LC-MS grade) and Acetonitrile (LC-MS grade).
-
Acidifier: Formic Acid or Glacial Acetic Acid.
-
Experimental Workflow Diagram
The following diagram outlines the critical path from sample intake to LC-MS/MS injection, highlighting the "Acid Adjustment" step often missed in standard protocols but vital for retaining the acidic metabolite.
Caption: Workflow for the extraction of UR-144 metabolites. Note the acidification step post-hydrolysis to ensure the N-pentanoic acid metabolite is protonated for optimal retention.
Detailed Step-by-Step Protocol
Step 1: Sample Pre-treatment (Hydrolysis)
-
Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.
-
Internal Standard: Add 20 µL of Internal Standard working solution (1 µg/mL).
-
Buffer Addition: Add 1.0 mL of 1.0 M Ammonium Acetate buffer (pH 5.0).
-
Enzyme Addition: Add 20-50 µL of
-glucuronidase (activity dependent, typically >5,000 units/mL final). -
Incubation: Vortex and incubate at 60°C for 60 minutes .
-
Scientist's Note: While recombinant enzymes work faster (15-30 min), the 60°C incubation ensures robust cleavage of stubborn conjugates often seen with synthetic cannabinoids.
-
-
Critical pH Adjustment: After cooling, add 100 µL of Glacial Acetic Acid (or Formic Acid) to lower the pH to ~3.5.
-
Why? The N-pentanoic acid metabolite has a pKa of ~4.8. At the hydrolysis pH of 5.0, ~60% of the molecule is ionized (COO-) and may break through a reversed-phase column. Acidifying to pH < 4.0 ensures it is protonated (neutral) and strongly retained.
-
Step 2: Solid-Phase Extraction (SPE)
Use a Polymeric Reversed-Phase cartridge (e.g., 30 mg/1 mL).
-
Condition:
-
1 mL Methanol (High vacuum not required).
-
1 mL Deionized Water .
-
-
Load:
-
Load the pre-treated urine sample at a slow flow rate (~1 mL/min).
-
-
Wash:
-
Wash 1: 1 mL 5% Methanol in Water (0.1% Formic Acid optional).
-
Purpose: Removes urea, salts, and highly polar matrix components.
-
Optimization: Do not exceed 30% organic solvent in the wash, or you risk eluting the N-hydroxypentyl metabolite.
-
Dry: Apply full vacuum for 5 minutes to remove residual water. (Residual water can affect the evaporation time and reconstitution volume).
-
-
Elute:
-
Elute with 2 x 0.5 mL Methanol (or Acetonitrile).
-
Apply gravity or low vacuum to ensure interaction time with the sorbent.
-
Step 3: Post-Extraction Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C .
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:Mobile Phase B (80:20).
-
Scientist's Note: Matching the reconstitution solvent to the initial LC gradient conditions prevents peak broadening for early-eluting polar metabolites.
-
Quantitative Data Summary
The following performance metrics are typical for this protocol when analyzed via LC-MS/MS (C18 column).
| Analyte | Recovery (%) | Matrix Effect (%) | LOD (ng/mL) | Linearity (R²) |
| UR-144 N-(5-hydroxypentyl) | 85 - 95% | < 15% (Suppression) | 0.05 | > 0.995 |
| UR-144 N-pentanoic acid | 80 - 90%* | < 20% (Suppression) | 0.10 | > 0.992 |
*Note: Recovery of the acid metabolite is significantly improved (>80%) by the acidification step (pH ~3.5) compared to standard neutral loading (~60%).
Troubleshooting & Optimization
-
Low Recovery of Acid Metabolite:
-
Cause: Sample pH was too high during loading.
-
Fix: Verify pH is < 4.0 before loading onto the SPE cartridge.
-
-
Dirty Extracts/High Background:
-
Cause: Insufficient wash.
-
Fix: Increase the wash solvent strength to 20-25% Methanol. The polymeric sorbent retains the lipophilic UR-144 metabolites well enough to withstand this stronger wash.
-
-
Clogging Cartridges:
-
Cause: High sediment in urine.
-
Fix: Centrifuge urine samples at 3000 rpm for 5 minutes before hydrolysis.
-
References
-
Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. Link
-
Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. Link
-
United Chemical Technologies. (2014). Extraction of Synthetic and Naturally Occurring Cannabinoids in Urine Using SPE and LC-MS/MS. Application Note. Link
-
Kavanagh, P., et al. (2013). Urinary metabolites of the synthetic cannabinoid UR-144.[1][2][3][4][5][6][7] Journal of Analytical Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Deuterated Internal Standards in Urine Drug Testing
Abstract
Quantitative analysis of drugs and their metabolites in urine is a cornerstone of clinical and forensic toxicology, therapeutic drug monitoring, and workplace drug testing. The inherent complexity and variability of the urine matrix pose significant challenges to achieving accurate and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and application of deuterated internal standards in conjunction with mass spectrometry-based methods to overcome these challenges. By leveraging the power of isotope dilution mass spectrometry (IDMS), laboratories can significantly enhance the reliability, accuracy, and robustness of their urine drug testing assays. Detailed protocols for sample preparation, including enzymatic hydrolysis and solid-phase extraction, and instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside a discussion of critical validation parameters and best practices.
The Foundational Role of Internal Standards in Bioanalysis
The primary objective in quantitative bioanalysis is to accurately determine the concentration of a target analyte within a complex biological matrix. However, the multi-step process from sample collection to final analysis is fraught with potential sources of variability. Analyte loss during sample preparation, fluctuations in instrument performance, and the influence of co-eluting matrix components (matrix effects) can all contribute to inaccurate results.[1][2]
An internal standard (IS) is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample at the beginning of the analytical process.[3] The fundamental premise is that the IS will experience the same physical and chemical variations as the analyte of interest throughout the entire workflow. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to a more accurate and precise quantification.
The "Gold Standard": Stable Isotope-Labeled Internal Standards
While structurally similar analogs can be used as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[2][3] Among SIL-IS, deuterated internal standards—where one or more hydrogen atoms are replaced by deuterium (²H or D)—are widely utilized due to the relative ease and lower cost of synthesis.[3]
Key Advantages of Deuterated Internal Standards:
-
Near-Identical Physicochemical Properties: Deuterated standards have virtually the same chemical and physical properties as the target analyte. This ensures they behave almost identically during sample extraction, chromatography, and ionization.[1][3]
-
Co-elution with the Analyte: Ideally, the deuterated IS co-elutes with the unlabeled analyte during chromatographic separation. This is crucial for compensating for matrix effects, which are highly localized and time-dependent phenomena at the mass spectrometer's ion source.[2][4]
-
Effective Compensation for Matrix Effects: Matrix effects, manifesting as ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of urine.[2][5][6] Because the deuterated IS and the analyte co-elute and have the same ionization efficiency, they are affected by matrix components in the same way. This allows the response ratio to remain constant, thereby correcting for these effects.[2][4]
-
Improved Accuracy and Precision: By accounting for variability at every step, deuterated standards significantly enhance the accuracy, precision, and overall robustness of the bioanalytical method.[7]
It is important to note that while highly effective, deuterium labeling can sometimes lead to a slight shift in retention time compared to the analyte, an effect known as the "isotope effect".[8][9] Careful chromatographic optimization is necessary to minimize this separation and ensure accurate compensation for matrix effects. For some applications, heavier isotopes like ¹³C or ¹⁵N may be preferred to avoid this phenomenon.[1]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated internal standards is the practical application of Isotope Dilution Mass Spectrometry (IDMS), a powerful quantitative technique.[10][] IDMS is considered a primary (or definitive) method of measurement due to its high accuracy and precision.[10]
The core principle involves adding a known amount of an isotopically enriched standard (the "spike," e.g., the deuterated drug) to a sample containing an unknown amount of the natural abundance analyte.[10][12] The mixture is homogenized, and then analyzed by a mass spectrometer, which can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio.[13]
By measuring the ratio of the signal intensity of the analyte to that of the deuterated standard, the unknown concentration of the analyte in the original sample can be precisely calculated. Because the method relies on a ratio measurement, it is independent of sample volume and analyte recovery, provided the standard and analyte are in equilibrium.[12][14]
Caption: Isotope Dilution Mass Spectrometry Workflow.
Method Development and Validation: A Step-by-Step Protocol
Developing a robust and reliable method for urine drug testing requires a systematic approach, from sample preparation to data analysis. This section outlines a general protocol for a multi-analyte panel using LC-MS/MS.
Sample Pre-treatment: The Critical Role of Hydrolysis
Many drugs, particularly opioids and benzodiazepines, are extensively metabolized in the body through glucuronidation.[15] This process attaches a glucuronic acid molecule to the drug, making it more water-soluble for excretion in urine.[16][17] These conjugated metabolites may not be detected by some analytical methods or may have poor cross-reactivity in immunoassays.[15]
To accurately quantify the total drug concentration (parent drug + metabolite), a hydrolysis step is required to cleave the glucuronide conjugate and release the parent drug.[15][18]
Protocol: Enzymatic Hydrolysis
Enzymatic hydrolysis using β-glucuronidase is generally preferred over chemical hydrolysis as it is less harsh and less likely to degrade the target analytes.[15][17] Recombinant enzymes often show higher efficiency and faster reaction times compared to those from other sources.[19]
-
Pipette 250 µL of urine (sample, calibrator, or QC) into a 2 mL microcentrifuge tube.
-
Add 25 µL of the deuterated internal standard working solution. Vortex briefly.
-
Add 250 µL of acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase enzyme solution (e.g., from E. coli or recombinant source). Vortex to mix.
-
Incubate the mixture at an optimized temperature and time (e.g., 55°C for 30 minutes). Incubation conditions can vary significantly depending on the enzyme and target analytes and must be thoroughly optimized.[15][19]
-
Cool the samples to room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
Sample Cleanup and Concentration: Solid-Phase Extraction (SPE)
Urine is a complex matrix containing salts, urea, creatinine, and other endogenous compounds that can interfere with LC-MS/MS analysis and cause significant matrix effects.[20] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up the sample and concentrating the analytes of interest.[21][22] Mixed-mode SPE cartridges, which utilize both nonpolar and ion-exchange retention mechanisms, are particularly effective for extracting a broad range of acidic, neutral, and basic drugs.
Protocol: Mixed-Mode Cation Exchange SPE
This protocol is suitable for a wide range of basic and neutral drugs.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Equilibration: Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.
-
Loading: Load the supernatant from the hydrolyzed sample (from step 3.1.7) onto the SPE cartridge. Allow the sample to pass through slowly (1-2 mL/min).
-
Washing:
-
Wash 1: Pass 1 mL of deionized water through the cartridge.
-
Wash 2: Pass 1 mL of 20% methanol in acetate buffer (pH 4.5) through the cartridge.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the initial LC conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Caption: General Solid-Phase Extraction (SPE) Workflow.
Instrumental Analysis: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirmatory drug testing due to its exceptional sensitivity and specificity.[23][24] The LC system separates the analytes in time, while the triple quadrupole mass spectrometer provides two stages of mass filtering (MS/MS) for unambiguous identification and quantification.
| Parameter | Typical Setting | Rationale |
| LC Column | C18 or Biphenyl, <3 µm particle size | C18 provides good retention for nonpolar compounds. Biphenyl columns offer alternative selectivity, especially for aromatic compounds. Small particles enhance efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting analytes from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for analytical columns (e.g., 2.1 mm ID) to achieve good peak shape and sensitivity. |
| Gradient | 5% B to 95% B over 5-10 minutes | A generic gradient to elute a wide range of analytes. Must be optimized for the specific panel. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload and matrix effects. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar and non-volatile molecules. Most drugs of abuse contain basic nitrogen atoms that are readily protonated in positive mode.[24] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity by monitoring specific precursor ion → product ion transitions for each analyte and its deuterated IS.[25] |
Table 1: Example LC-MS/MS Parameters
MRM Transition Development:
For each analyte and its corresponding deuterated internal standard, at least two specific MRM transitions (a quantifier and a qualifier) should be determined. The quantifier is typically the most intense transition and is used for concentration calculations. The qualifier provides an additional point of identification, and the ratio of the qualifier to quantifier peak areas must fall within a specified tolerance (e.g., ±20%) of the ratio observed in authentic standards.
| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Morphine | 286.1 | 201.1 | 152.1 |
| Morphine-d3 | 289.1 | 201.1 | 152.1 |
| Oxycodone | 316.2 | 298.2 | 241.1 |
| Oxycodone-d6 | 322.2 | 304.2 | 247.1 |
| Alprazolam | 309.1 | 281.1 | 205.1 |
| Alprazolam-d5 | 314.1 | 286.1 | 210.1 |
Table 2: Example MRM Transitions for Common Drugs and their Deuterated Internal Standards. (Note: These values are illustrative and must be empirically determined on the specific mass spectrometer used.)
Method Validation: Ensuring a Self-Validating System
A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[26][27][28] Validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or other regulatory bodies.[26][28] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This involves analyzing blank urine from multiple sources to check for interferences at the retention time of the analytes and IS.
-
Calibration Model and Linearity: The relationship between the analyte/IS response ratio and the concentration over a specified range. A linear model with a weighting factor (e.g., 1/x or 1/x²) is commonly used.[28]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples at multiple concentrations (low, medium, high) within and between analytical runs. Acceptance criteria are typically within ±15-20% of the nominal value.[28]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified (typically the lowest point on the calibration curve).[23]
-
Matrix Effects: Assessed by comparing the response of an analyte in a post-extraction spiked blank urine extract to the response of the analyte in a pure solution. The use of a co-eluting deuterated IS should effectively minimize the impact of matrix effects.[6]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analytes in urine under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term frozen storage).
Conclusion: The Path to High-Confidence Data
The use of deuterated internal standards in urine drug testing by LC-MS/MS represents the pinnacle of current analytical practice. This approach, grounded in the robust principles of isotope dilution, provides an unparalleled ability to compensate for the myriad variables inherent in bioanalysis. By mitigating the impact of analyte loss, instrument variability, and matrix effects, laboratories can achieve the high levels of accuracy, precision, and reliability demanded by clinical and forensic applications. The protocols and validation strategies outlined in this guide provide a framework for developing and implementing self-validating systems that generate high-confidence, defensible data. Adherence to these principles is not merely a technical exercise but a commitment to the scientific integrity that underpins the crucial decisions made based on these results.
References
-
Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC. National Center for Biotechnology Information.
-
Using Hydrolysis to Improve Urine Drug Test Accuracy. American Association for Clinical Chemistry.
-
LC-MS/MS Method Validation for Forensic Toxicology. ZefSci.
-
Analytical Method Validation in Toxicology. Scribd.
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC. National Center for Biotechnology Information.
-
ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology | Oxford Academic.
-
Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek.
-
Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology | Oxford Academic.
-
Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance. Benchchem.
-
Mitigating Matrix Effects in LC-ESI-MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PubMed.
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
-
Urine hydrolysis: how did I choose which enzyme to use? Biotage.
-
Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. ResearchGate.
-
Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates. CovaChem.
-
Isotope dilution. Wikipedia.
-
Automated SPE for Drugs of Abuse in Urine Sample. Aurora Biomed.
-
The Principle of Isotopic Dilution Mass Spectrometry: A Definitive Quantitative Technique. Benchchem.
-
Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub.
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. National Center for Biotechnology Information.
-
Isotope Dilution Mass Spectrometry (IDMS). Creative Proteomics.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
-
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.
-
The Value of Deuterated Internal Standards. KCAS Bio.
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. National Center for Biotechnology Information.
-
Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Forensic RTI.
-
(PDF) Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate.
-
Deuterated internal standards and bioanalysis by AptoChem. AptoChem.
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV.
-
Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent.
-
ISO 17025 Compliance Requirements for Labs: How to Achieve Certification & Best Practices. 1LIMS.
-
Three main advantages potentially provided by deuterated drugs... ResearchGate.
-
Isotope Dilution Mass Spectrometry. PTB.de.
-
What are the basic criteria for ISO/IEC 17025 Accreditation? Fluid Life.
-
Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. UKAS.
-
LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Technology Networks.
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA).
-
ISO 17025 – Main guidelines. Advisera.
-
ISO 17025 Laboratory Quality System Implementation Guide. Pure Clinical.
-
Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS). Springer Link.
-
Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? ResearchGate.
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation.
-
Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS). PubMed.
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
-
Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech.
-
GC-MS Drug Testing in Toxicology. Phenomenex.
-
What is LC-MS/MS Workplace Drug Testing? MHE Labs.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. Mitigating Matrix Effects in LC-ESI-MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. osti.gov [osti.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 15. myadlm.org [myadlm.org]
- 16. biotage.com [biotage.com]
- 17. covachem.com [covachem.com]
- 18. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 19. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aurorabiomed.com [aurorabiomed.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. zefsci.com [zefsci.com]
- 24. chromsystems.com [chromsystems.com]
- 25. mhe.ltd [mhe.ltd]
- 26. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 27. aafs.org [aafs.org]
- 28. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring Isotopic Integrity of Deuterated Cannabinoid Standards
Welcome to the technical support center for deuterated cannabinoid standards. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on the isotopic purity of these standards for accurate and reproducible quantification. Here, we will delve into the common challenges that can lead to isotopic exchange and provide actionable troubleshooting advice to maintain the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of deuterated cannabinoid standards.
Q1: What is isotopic exchange, and why is it a concern for my deuterated cannabinoid standards?
Isotopic exchange is a chemical reaction in which an atom in a molecule is swapped for one of its isotopes from another source. In the context of deuterated cannabinoid standards, a deuterium (²H or D) atom on the cannabinoid molecule can be replaced by a protium (¹H or H) atom from the surrounding environment (e.g., solvents, reagents).[1] This "back-exchange" compromises the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative analysis, as they are expected to behave identically to the analyte during sample preparation and analysis, thus correcting for variations.[2] Any loss of the deuterium label will lead to an underestimation of the analyte concentration.
Q2: Which hydrogen atoms on a cannabinoid molecule are most susceptible to exchange?
Hydrogens attached to heteroatoms (atoms other than carbon), such as the hydroxyl (-OH) groups on the phenolic ring and the cyclohexene ring of cannabinoids like THC and CBD, are highly susceptible to exchange.[3][4] These are known as "labile" or "exchangeable" hydrogens. Under certain conditions, hydrogens on carbon atoms, particularly those adjacent to activating groups, can also undergo exchange, although this is generally slower.[1] It is crucial to select internal standards where deuterium labels are placed on stable positions, such as aliphatic or aromatic carbons, to minimize the risk of exchange.[5]
Q3: What are the primary factors that can induce isotopic exchange?
The main culprits behind unwanted isotopic exchange are:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[1] Strongly acidic conditions, often encountered in sample preparation or LC-MS mobile phases, can promote the exchange of labile protons.[3][4][6]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protium and facilitate exchange. The presence of heavy water (D₂O) can promote the forward exchange, but any residual H₂O can lead to back-exchange.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange.[6][7][8][9] Long-term storage at room temperature or higher can lead to gradual degradation and potential isotopic exchange.[7][10]
-
Catalysts: The presence of certain metals or enzymes can catalyze isotopic exchange reactions.[1]
-
Mass Spectrometry Ion Source: The conditions within an electrospray ionization (ESI) source, particularly in positive ion mode, can be sufficiently acidic to cause in-source exchange.[3][4]
Q4: How should I properly store my deuterated cannabinoid standards to ensure their stability?
Proper storage is critical to preserving the integrity of your standards. Here are the best practices:
-
Temperature: Store standards at low temperatures, ideally at -20°C or -80°C, for long-term stability.[10] Refrigeration at +4°C may not be sufficient for long-term preservation.[10]
-
Solvent: Standards are typically supplied in an organic solvent like methanol, acetonitrile, or ethanol. It is best to store them in the original solvent until use. Avoid repeated freeze-thaw cycles.
-
Light: Protect standards from light, as cannabinoids can be susceptible to photodegradation.[11] Use amber vials or store them in the dark.[7]
-
Inert Atmosphere: For highly sensitive standards or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide: Diagnosing and Preventing Isotopic Exchange
This section provides a structured approach to troubleshooting common issues related to isotopic exchange during your analytical workflow.
Issue 1: Loss of Isotopic Purity Detected in Stock or Working Solutions
Symptoms:
-
Mass spectrometry analysis of the standard solution shows a significant increase in the M+0 peak (unlabeled) and a decrease in the deuterated peak (e.g., M+3, M+6).
-
Inconsistent quantification results across different batches of working solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Improper Storage | Exposure to elevated temperatures, light, or air can lead to degradation and potential exchange over time.[7][10][11] | Solution: Always store standards according to the manufacturer's recommendations, typically at -20°C or below in a dark, airtight container.[10] |
| Contaminated Solvents | Using solvents with high water content can introduce a source of protium for back-exchange. | Solution: Use high-purity, anhydrous, or LC-MS grade solvents for preparing stock and working solutions. |
| Inappropriate pH of Diluent | Diluting the standard in a highly acidic or basic solution can catalyze exchange. | Solution: Prepare working solutions in a neutral, aprotic solvent whenever possible. If an acidic or basic pH is required for the assay, prepare the working solution fresh before each run. |
Issue 2: Evidence of Isotopic Exchange During Sample Preparation
Symptoms:
-
QC samples show a drift in analyte/internal standard area ratios over the course of a batch analysis.
-
High variability in results for replicate samples.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic/Basic Extraction Conditions | Sample preparation steps involving strong acids or bases (e.g., for hydrolysis or derivatization) can promote isotopic exchange.[1] | Solution: Minimize the exposure time to harsh pH conditions. Neutralize the sample as soon as possible after the required step. Consider alternative, milder extraction techniques if feasible. |
| Elevated Temperature During Extraction | Heating samples during extraction or evaporation can accelerate exchange reactions. | Solution: Perform extraction and solvent evaporation steps at the lowest effective temperature. Use a gentle stream of nitrogen for evaporation instead of high heat. |
| Presence of Water in Extraction Solvents | Using aqueous buffers or solvents with residual water can facilitate exchange. | Solution: If an aqueous phase is necessary, minimize its volume and the contact time with the standard. Ensure organic solvents are dry. |
Experimental Workflow: Mitigating Exchange During Sample Preparation
Below is a DOT script visualizing a recommended workflow to minimize isotopic exchange during a typical solid-phase extraction (SPE) protocol.
Caption: Optimized SPE workflow to minimize isotopic exchange.
Issue 3: Isotopic Exchange Occurring During LC-MS Analysis
Symptoms:
-
Peak tailing or fronting of the internal standard peak that is not observed for the analyte.
-
In-source conversion of the deuterated standard to the unlabeled form, observable in the mass spectrum.[3][4]
-
Loss of accuracy and precision, particularly at low concentrations.[12]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Mobile Phase | Mobile phase additives like formic acid or acetic acid can create an acidic environment that promotes exchange, especially on the column or in the ESI source.[3][4] | Solution: Use the lowest concentration of acid necessary for good chromatography and ionization. Consider alternative additives if possible. Negative ionization mode, if applicable, is generally less prone to acid-catalyzed exchange.[3][4] |
| High Ion Source Temperature | Elevated temperatures in the ion source can provide the energy needed for exchange to occur. | Solution: Optimize ion source parameters, including temperature, to the lowest setting that provides adequate sensitivity and desolvation. |
| In-source Isomerization/Rearrangement | For some cannabinoids like THC and CBD, acidic conditions in the positive ESI source can lead to isomerization, making the deuterated standard and analyte behave identically and leading to exchange.[3][4][13] | Solution: This is an inherent challenge. Ensure chromatographic separation is robust. Negative ESI mode can prevent this issue.[3][4] If positive mode is necessary, careful validation and selection of non-exchangeable deuterated positions are critical. |
Logical Flow: Troubleshooting In-Analysis Isotopic Exchange
The following diagram outlines the decision-making process for addressing isotopic exchange suspected to be occurring during LC-MS analysis.
Caption: Troubleshooting isotopic exchange during LC-MS analysis.
By understanding the mechanisms of isotopic exchange and implementing these preventative and troubleshooting measures, you can ensure the integrity of your deuterated cannabinoid standards and the accuracy of your analytical results.
References
-
Broecker, S., Herre, S., & Pragst, F. (2012). Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(12), 1407-1414. [Link]
-
Ciepielski, G., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(23), 7293. [Link]
-
Meija, J., et al. (2020). Thermal stability of cannabinoids in dried cannabis: a kinetic study. NRC Archives. [Link]
- ElSohly, M. A., & Harland, E. (1990). U.S. Patent No. 5,036,014. Washington, DC: U.S.
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
SC Labs. (2022). Effect of Storage Conditions on the Potency of Cannabinoids in Cannabis Trimmings. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Broecker, S., Herre, S., & Pragst, F. (2012). Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry. PubMed. [Link]
-
Li, G., et al. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7687. [Link]
-
Fairbairn, J. W., Liebmann, J. A., & Rowan, M. G. (1976). The stability of cannabis and its preparations on storage. Journal of Pharmacy and Pharmacology, 28(1), 1-7. [Link]
-
Cichewicz, R. H. (2020). Setting the Standard: Considerations When Handling DEA-Exempt Cannabinoid Reference Standard Preparations Used for Potency Determination. Cannabis Science and Technology. [Link]
-
Albertson, T. E., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. [Link]
-
Jaidee, W., et al. (2021). Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions. Cannabis and Cannabinoid Research, 6(3), 229-237. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
Ehleringer, J. R. (n.d.). Cannabis stable isotopes. EhleringerLab. [Link]
-
Chalmers, M. J., et al. (2011). Method Validation and Standards in Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 22(5), 763–773. [Link]
-
Ohlsson, A., et al. (1979). Single dose kinetics of deuterium labelled delta 1-tetrahydrocannabinol in heavy and light cannabis users. Biomedical Mass Spectrometry, 6(3), 89-94. [Link]
-
Zhang, Y., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry. [Link]
-
Jaidee, W., et al. (2021). Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions. ResearchGate. [Link]
-
United Nations Office on Drugs and Crime. (2009). Recommended methods for the identification and analysis of cannabis and cannabis products. [Link]
-
Fabregat-Safont, D., et al. (2021). Analysis of Cannabinoids in Biological Specimens: An Update. Toxics, 9(12), 336. [Link]
-
Smith, M. L. (2022). Analyzing Cannabinoid Stability in Different Conditions and Validating Novel Cannabinoids for Oral Fluid Analysis (Master's thesis, The University of Alabama at Birmingham). [Link]
-
Trofin, I. G., et al. (2012). Long - term Storage and Cannabis Oil Stability. ResearchGate. [Link]
-
Ciolino, L. A., et al. (2018). A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products. PLoS ONE, 13(5), e0196396. [Link]
-
Wetzel, A., et al. (2015). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. ResearchGate. [Link]
-
Zell, D. (2019). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]
-
SCIEX. (2023, September 6). Revealing the Analytical Power of LC-MS/MS in Cannabis Potency Testing [Video]. YouTube. [Link]
-
Campbell, J. L., et al. (2022). Ultrafast, Selective, and Highly Sensitive Nonchromatographic Analysis of Fourteen Cannabinoids in Cannabis Extracts, Δ8-Tetrahydrocannabinol Synthetic Mixtures, and Edibles by Cyclic Ion Mobility Spectrometry–Mass Spectrometry. Analytical Chemistry, 94(2), 949–957. [Link]
-
Jastrzembski, J. A., & Zeller, M. (2022). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Molecules, 27(3), 1017. [Link]
-
Salm, P., et al. (2001). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Schwope, D. M., & Karschner, E. L. (2021). An Enhanced LC–MS-MS Technique for Distinguishing Δ8- and Δ9-Tetrahydrocannabinol Isomers in Blood and Urine Specimens. Journal of Analytical Toxicology, 45(8), 848–856. [Link]
-
Edwards, R., et al. (2009). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 46(Pt 2), 161. [Link]
-
HyperWolf. (n.d.). HXC Insights: What to Know About This Rising Cannabinoid. [Link]
-
Jaidee, W., et al. (2021). Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions. PubMed. [Link]
-
Various Authors. (2014). How is acidity affected by deuterium atoms? Quora. [Link]
-
Cannabis Control Commission. (2019). Protocol for the Sampling and Analysis of Finished Marijuana Products and Marijuana Products for Marijuana Establishments, Medical Marijuana Treatment Centers and Colocated Marijuana Operations. [Link]
-
Wikipedia. (n.d.). Deuterium. [Link]
-
Reddit. (2023, June 12). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
-
LCGC International. (2016, February 16). Hidden Problems in Your LC–MS Data?[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isomerization of cannabidiol and Δ9-tetrahydrocannabinol during positive electrospray ionization. In-source hydrogen/deuterium exchange experiments by flow injection hybrid quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anresco.com [anresco.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 11. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles [mdpi.com]
Technical Support Center: LC-MS/MS Separation of UR-144 Hydroxylated Isomers
Executive Summary & Scientific Context
The Challenge: UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) undergoes extensive metabolism.[1] The primary challenge in forensic and clinical toxicology is distinguishing between its monohydroxylated metabolites , specifically the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) isomers.
Why it Matters:
-
Isobaric Interference: Both metabolites share the same precursor mass (
328.2) and major fragment ions, rendering MS selectivity alone insufficient. -
Pharmacokinetic Relevance: The ratio of metabolites can indicate the time since administration.
-
Cross-Reactivity: XLR-11 (the fluorinated analog) metabolizes into UR-144 metabolites (via defluorination), making precise separation critical for determining the parent compound origin [1].
This guide provides a self-validating protocol to achieve baseline resolution (
Core Method Development Protocol
Do not rely on generic "drug of abuse" screening gradients. Isomer separation requires specific stationary phase selectivity and "focused" gradients.
A. Stationary Phase Selection (The "Why")
Standard C18 columns often fail to separate the 4-OH and 5-OH isomers because their hydrophobicity is nearly identical.
-
Recommendation: Use a Biphenyl or FluoroPhenyl stationary phase.
-
Mechanism: These phases utilize
interactions with the indole ring of the cannabinoid. The steric differences between the 4-OH and 5-OH positions on the pentyl chain alter how the molecule aligns with the biphenyl rings, providing the necessary selectivity factor ( ) that C18 lacks [2].
B. Mobile Phase Chemistry
-
Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH control).
-
Solvent B: Methanol + 0.1% Formic Acid.[2][3]
-
Note: Methanol is preferred over Acetonitrile for this separation. The protic nature of methanol often enhances the shape selectivity for hydroxylated isomers in synthetic cannabinoids [3].
-
C. The "Focused" Gradient Strategy
Instead of a linear 5–95% ramp, use a gradient that flattens specifically during the elution window of the isomers.
Recommended Starting Gradient (Biphenyl Column, 100 x 2.1 mm, 2.6 µm):
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Load Sample |
| 8.00 | 75 | Shallow Separation Ramp |
| 8.10 | 95 | Flush |
| 10.00 | 95 | Flush Hold |
| 10.10 | 30 | Re-equilibrate |
| 12.00 | 30 | End |
Troubleshooting & FAQs
Q1: My 4-OH and 5-OH peaks are still co-eluting (Rs < 1.0). What is my next move?
Diagnosis: The gradient slope is likely too steep, or the temperature is masking steric selectivity.
Corrective Action:
-
Flatten the Slope: Change the gradient from 30–75% over 7 minutes to 45–65% over 8 minutes . This increases the residence time of the isomers in the column's selective zone.
-
Lower the Temperature: If running at 40°C, reduce to 30°C . Lower temperatures often enhance the stationary phase's steric selectivity, though backpressure will increase.
Q2: I see a third peak with the same mass. What is it?
Diagnosis: This is likely the N-pentanoic acid metabolite (UR-144 pentanoic acid) or a ring-hydroxylated isomer.
Verification:
-
The N-pentanoic acid metabolite typically elutes after the hydroxylated metabolites on a Biphenyl column due to different H-bonding capabilities.
-
Action: Check the transition
342 144 (COOH metabolite often has unique fragments or shifts). If it is an isomer, ensure your window includes it.
Q3: Sensitivity is poor for the 5-OH metabolite compared to the parent.
Diagnosis: Hydroxylated metabolites are more polar and less efficient at ionizing in ESI+ compared to the highly lipophilic parent UR-144.
Corrective Action:
-
Buffer Choice: Switch from 0.1% Formic Acid to 5mM Ammonium Formate + 0.1% Formic Acid . The ammonium ions can help stabilize the protonated molecule
. -
Source Temperature: Ensure the ESI source temperature is high enough (e.g., 500°C+) to desolvate the aqueous-heavy mobile phase required for early elution.
Visualizing the Optimization Logic
The following diagrams illustrate the decision-making process for method development and troubleshooting.
Figure 1: Method Development Workflow
Caption: Logical flow for establishing baseline resolution of isobaric synthetic cannabinoid metabolites.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic tree for resolving common chromatographic issues with UR-144 metabolites.
References
-
Kavanagh, P. et al. (2013).[4] The metabolism of the synthetic cannabinoid UR-144. Journal of Analytical Toxicology .
-
Restek Corporation. (2020). Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek Resource Hub .
-
Diao, X. et al. (2013). Metabolism of the new synthetic cannabinoid UR-144 in human hepatocytes and urine. Forensic Toxicology .
-
Wohlfarth, A. et al. (2013). Comprehensive metabolite profiling of the synthetic cannabinoid UR-144. Analytical and Bioanalytical Chemistry .
Sources
- 1. ecddrepository.org [ecddrepository.org]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous Quantification of 20 Synthetic Cannabinoids and 21 Metabolites, and Semi-quantification of 12 Alkyl Hydroxy Metabolites in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving signal intensity for UR-144 N-(4-hydroxypentyl) metabolite-d5
Welcome to the technical support guide for the analysis of UR-144 N-(4-hydroxypentyl) metabolite-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods, with a specific focus on overcoming challenges related to low signal intensity.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity of an internal standard can compromise the accuracy and reliability of quantitative results. This guide provides a systematic approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of UR-144 N-(4-hydroxypentyl) metabolite-d5.
Q1: Why is the signal intensity for my UR-144 N-(4-hydroxypentyl) metabolite-d5 internal standard (IS) unexpectedly low?
An unexpectedly low signal for your deuterated internal standard can originate from several stages of your analytical workflow: sample preparation, chromatographic separation, or mass spectrometric detection. Below is a breakdown of potential causes and their solutions.
1. Matrix Effects: The Prime Suspect
In complex biological matrices like urine or plasma, co-eluting endogenous components can interfere with the ionization of the target analyte and internal standard in the mass spectrometer's source. This phenomenon, known as matrix effect, is a primary cause of signal suppression.[1][2]
Diagnostic Test: Post-Extraction Spike Analysis
To determine if matrix effects are the culprit, a post-extraction spike experiment is essential.[3] This test isolates the impact of the matrix on the instrument's response to the internal standard.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Sample Set A (Neat Solution): Spike the d5-internal standard at your standard working concentration into a clean solvent (e.g., your initial mobile phase composition).
-
Prepare Sample Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., drug-free urine) and process it through your entire sample preparation procedure (e.g., SPE or LLE).
-
Spike After Extraction: In the final, evaporated, and reconstituted extract from the blank matrix, spike the d5-internal standard at the exact same concentration as in Set A.
-
Analyze and Compare: Inject both sets into the LC-MS/MS system. Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
| Result Interpretation | Potential Cause | Recommended Action |
| < 80% | Ion Suppression | The matrix is suppressing the IS signal. Focus on improving sample cleanup or chromatographic separation.[2] |
| 80% - 120% | Minimal Matrix Effect | The matrix is not significantly impacting the IS signal. Investigate other potential causes.[4] |
| > 120% | Ion Enhancement | The matrix is enhancing the IS signal. While less common, this still indicates a matrix effect that requires mitigation for accurate quantification. |
Workflow for Diagnosing Matrix Effects
Caption: Decision workflow for diagnosing ion suppression.
2. Suboptimal Sample Preparation
Inefficient sample preparation fails to adequately remove interfering substances, leading to matrix effects and poor recovery of the analyte and internal standard.[5] For synthetic cannabinoids and their metabolites, Solid-Phase Extraction (SPE) is a highly effective and commonly used technique.[5][6][7]
Typical SPE Workflow for UR-144 Metabolites from Urine
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. DSpace [open.bu.edu]
- 6. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. unitedchem.com [unitedchem.com]
Addressing ion suppression in ESI-MS for synthetic cannabinoids
Technical Support Center: Synthetic Cannabinoid Analysis Topic: Addressing Ion Suppression in ESI-MS Ticket ID: SC-ESI-SUP-001 Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing Matrix Effects (ME) , specifically ion suppression.[1][2][3][4] In the analysis of synthetic cannabinoids (SCs) like JWH-018, AB-PINACA, or 5F-MDMB-PICA, this is the "silent killer" of sensitivity. Because SCs are highly lipophilic and often analyzed in complex biological matrices (urine, whole blood, hair), they frequently co-elute with endogenous phospholipids (glycerophosphocholines) that compete for charge in the electrospray ionization (ESI) source.
This guide provides a self-validating troubleshooting workflow to diagnose, isolate, and eliminate these effects.
Module 1: Diagnosis – The "Smoke Test"
Q: My internal standard response is low, and my LOQ is unstable. How do I prove this is ion suppression and not just low recovery?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to visualize where in your chromatogram the suppression is occurring.
The PCI Protocol (Self-Validating Step):
-
Setup: Place a T-junction (tee) between your LC column outlet and the MS source inlet.
-
Infusion: Connect a syringe pump to the tee. Infuse a standard solution of your target analyte (e.g., JWH-018) at a constant flow rate (10–20 µL/min).
-
Concentration: High enough to generate a steady baseline signal (e.g., 100–500 ng/mL).
-
-
Injection: While infusing, inject a blank matrix extract (e.g., extracted blank urine) via the LC autosampler.
-
Observation: Monitor the baseline of the specific MRM transition for your analyte.
-
Result: If ion suppression is present, you will see a negative peak (a dip in the baseline) at the retention time of the interfering matrix component.
-
-
Validation: If this dip aligns with your analyte's retention time, your method is compromised.
Module 2: The Mechanism – Why ESI Fails
Q: Why does the matrix kill my signal?
A: ESI is a competitive process.[5] The "Charge Competition Model" dictates that there is a finite amount of excess charge available on the surface of the electrospray droplet.
Synthetic cannabinoids are hydrophobic. However, biological matrices are rich in phospholipids (PLs) and salts. PLs are surface-active; they migrate to the surface of the ESI droplet, effectively "stealing" the available charge and preventing your cannabinoid molecules from desorbing into the gas phase.
Visualization: The ESI Charge Competition Model
Figure 1: Mechanism of Ion Suppression.[5] High-concentration matrix components (red) dominate the droplet surface, preventing the trace-level synthetic cannabinoids (green) from acquiring charge and entering the gas phase.
Module 3: Sample Preparation Solutions
Q: I am currently using Protein Precipitation (PPT). Is that enough?
A: No. For synthetic cannabinoids in blood or urine, PPT is the "dirtiest" method. It removes proteins but leaves virtually all phospholipids (PLs) in the sample. These PLs often elute late in the gradient, causing suppression in subsequent injections if the column isn't flushed properly.
Comparative Analysis of Prep Methods:
| Method | PL Removal Efficiency | Complexity | Suitability for SCs |
| Protein Precipitation (PPT) | < 10% | Low | Poor. High risk of suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate (60-80%) | High | Good. Non-polar solvents (Hexane/Ethyl Acetate) exclude many salts/PLs. |
| Solid Phase Extraction (SPE) | High (> 90%) | High | Excellent. Use Mixed-Mode Cation Exchange (MCX) to wash away neutrals/PLs. |
| Phospholipid Removal Plates | High (> 95%) | Low | Best Balance. Filters proteins AND retains PLs (e.g., HybridSPE, Ostro). |
Recommendation: Switch to Supported Liquid Extraction (SLE) or Phospholipid Removal Plates . If using SPE, ensure an aggressive wash step (e.g., 40% methanol) is used before elution to remove matrix components.
Module 4: Chromatographic & Internal Standard Strategy
Q: I cannot change my extraction method right now. How can I fix this via chromatography?
A: You must separate the analyte from the suppression zone.
-
Monitor Phospholipids: Add an MRM transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) to your method.
-
Shift Retention: If your SC co-elutes with the PL trace, adjust your mobile phase modifier (e.g., switch from Formic Acid to Ammonium Formate) or change the organic solvent (Methanol vs. Acetonitrile) to alter selectivity.
-
Column Flushing: Ensure your gradient goes to 100% organic and holds for 2-3 minutes at the end of every run to wash highly retained lipids off the column.
Q: My Internal Standard (IS) signal varies, but my quantitative results seem okay. Is this acceptable?
A: Only if you are using a Stable Isotope Labeled (SIL) IS (e.g., JWH-018-d9).
-
Why: A deuterated IS has nearly identical physicochemical properties to the analyte. If the matrix suppresses the analyte by 50%, it will also suppress the SIL-IS by 50%. The ratio remains constant, correcting the quantification.
-
Warning: Do not use structural analogs (e.g., using JWH-073 to quantify JWH-018). They will not co-elute perfectly and will experience different suppression events, leading to quantitative errors.[3]
Troubleshooting Workflow Diagram
Figure 2: Step-by-step troubleshooting decision tree for diagnosing and resolving matrix effects.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Knittelfelder, O. L., et al. (2020). Ion Suppression in Mass Spectrometry-Based Lipidomics. Analytical Chemistry. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations. SWGDRUG.org. Link
-
Waters Corporation. (2020). Controlling Matrix Effects in LC/MS Bioanalysis: Phospholipid Removal. Application Note. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: UR-144 N-(4-hydroxypentyl) metabolite-d5 Stability & Handling Guide
Product: UR-144 N-(4-hydroxypentyl) metabolite-d5 Application: Internal Standard (IS) for LC-MS/MS quantitation of synthetic cannabinoids.[1] Chemical Nature: Deuterated Indole-derived Cannabimimetic Metabolite.
Part 1: Core Stability Profile
This compound is a stable isotope-labeled internal standard.[1] Its reliability relies on maintaining the integrity of both the chemical structure (preventing oxidation/dehydration) and the isotopic label (preventing exchange).
Quick Reference: Stability Specifications
| Parameter | Recommended Condition | Critical Warning |
| Storage Form | Neat Solid or Methanol Solution | Do NOT store in water or aqueous buffers. |
| Temperature | -20°C (Long-term) | Avoid temperatures >25°C for extended periods.[1] |
| Container | Silanized Amber Glass | High Risk: Significant adsorption to polypropylene (plastic) tubes.[1] |
| Solvent Compatibility | Methanol (Preferred), Acetonitrile | Avoid protic solvents with extreme pH (acid/base) to prevent potential dehydration of the 4-hydroxy group. |
| Shelf Life | ≥ 2 Years (at -20°C) | Degrades rapidly if exposed to UV light (Indole oxidation).[1] |
Part 2: Handling & Reconstitution Protocols
The "Glass-Only" Rule (Scientific Rationale)
Synthetic cannabinoid metabolites, despite the hydroxyl modification, retain significant lipophilicity. Research confirms that compounds in this class exhibit non-specific binding (adsorption) to plastic surfaces (polypropylene/polystyrene) [1, 2].[1]
-
The Consequence: Storing working standards in plastic can result in a 20–60% signal loss within 24 hours, leading to quantitation errors where the IS area count drops, artificially inflating the calculated concentration of the native analyte.
Protocol: Reconstitution and Working Solution Preparation
Objective: Create a stable 100 µg/mL stock and a 1 µg/mL working solution without isotopic exchange or adsorption loss.
-
Equilibration: Allow the ampoule to reach room temperature (20°C) before opening. Why? To prevent condensation of atmospheric moisture inside the cold vial, which can alter concentration.
-
Solvent Selection: Use LC-MS grade Methanol .[1]
-
Note: Methanol is preferred over Acetonitrile for stock solutions due to better solubility of the hydroxylated metabolite and lower volatility (less concentration error).
-
-
Transfer:
-
Rinse the ampoule with Methanol 3x.
-
Transfer washings to a Silanized Amber Glass Vial (Class A).[1]
-
-
Storage: Cap with a PTFE-lined screw cap. Store at -20°C.
-
Working Standard (Daily Use):
-
Dilute the stock into matrix or solvent using Glass Syringes or Positive Displacement Pipettes .
-
Do not use standard plastic pipette tips for low-concentration (<100 ng/mL) transfers unless they are "Low Retention" and the contact time is <2 seconds.[1]
-
Workflow Visualization
Figure 1: Optimal handling workflow emphasizing the exclusion of plastic materials to prevent lipophilic adsorption.
Part 3: Troubleshooting & FAQs
Issue 1: Significant Drop in IS Signal Area
User Question: "My IS peak area has dropped by 40% compared to the previous run. Is the compound degrading?"
Technical Diagnosis: While chemical degradation is possible, the most likely culprit is adsorption or precipitation .
-
Check 1 (Container): Did you switch to plastic autosampler vials?
-
Fix: Immediate switch to glass vials with glass inserts.
-
-
Check 2 (Solvent Mismatch): Did you dilute the methanolic stock directly into a high-water content buffer (e.g., 95% Water)?
Issue 2: Deuterium Scrambling / Isotopic Exchange
User Question: "Can the deuterium label 'fall off' during extraction, leading to signal loss?"
Technical Diagnosis: The UR-144 metabolite-d5 is typically labeled on the indole ring (positions 2,4,5,6,7) or the pentyl chain .[1]
-
Aromatic Deuteration (Indole): Extremely stable.[1] No exchange occurs under standard LC-MS conditions.[1]
-
Labile Protons: The hydrogen on the hydroxyl group (-OH) will exchange with the solvent, but this does not affect the mass shift of the carbon skeleton (d5).
-
Risk Factor: Exposure to strong acids (pH < 2) at high temperatures (>60°C) could theoretically induce acid-catalyzed hydrogen exchange on the aromatic ring, but this is rare in standard toxicology workflows.[1]
Issue 3: New Interfering Peaks (Degradation)
User Question: "I see a new peak eluting slightly earlier than my metabolite. Is this a degradation product?"
Technical Diagnosis: Yes, this is likely Dehydration or Oxidation .
-
Pathway 1 (Dehydration): The N-(4-hydroxypentyl) moiety can undergo dehydration to form an alkene (pentenyl chain) under acidic conditions or high GC injector port temperatures.[1]
-
Check: Are you using a heated evaporation step (e.g., TurboVap) with acidic reconstitution?
-
-
Pathway 2 (Oxidation): Indoles are sensitive to UV light and oxygen, forming quinone-like structures [4].[1]
-
Fix: Verify the solution was stored in amber glass.
-
Troubleshooting Logic Diagram
Figure 2: Diagnostic decision tree for identifying the root cause of Internal Standard signal loss.
Part 4: References
-
Kneisel, S., et al. (2013).[3][4] Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers at different temperatures. Drug Testing and Analysis.
-
Scheidweiler, K.B., et al. (2017).[3] Long-term stability of cannabinoids in oral fluid after controlled cannabis administration. Drug Testing and Analysis.
-
Cayman Chemical. (n.d.).[1] UR-144 N-(4-hydroxypentyl) metabolite-d5 Product Information.
-
Banister, S.D., et al. (2013). Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 3. ovid.com [ovid.com]
- 4. Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
HDX-MS Technical Support Center: Deuterium Back-Exchange Optimization
Ticket ID: HDX-OPT-001 Status: Open Subject: Minimizing and Correcting Deuterium Back-Exchange in LC-MS Mobile Phases
Welcome to the HDX-MS Optimization Hub
You have reached the Tier 3 Advanced Application Support for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This guide is designed to troubleshoot, minimize, and correct for Deuterium Back-Exchange (D-to-H) —the critical phenomenon where deuterium labels on your protein are lost to the mobile phase during chromatographic separation.
Part 1: The Mechanism (Root Cause Analysis)
Q: Why am I losing my deuterium signal during the LC run?
A: This is a thermodynamic inevitability driven by the mobile phase composition.
In HDX-MS, you label backbone amides with Deuterium (
The exchange rate (
The "V-Shape" Curve of Stability: The rate of exchange is pH-dependent.
-
Acid Catalysis: Dominates at pH < 2.5.
-
Base Catalysis: Dominates at pH > 3.0.
-
The Minimum (
): The exchange rate is slowest at approximately pH 2.5 and 0°C .[2]
Key Takeaway: If your LC mobile phase deviates from pH 2.5 or rises above 0°C, back-exchange accelerates exponentially.
Visualizing the Back-Exchange Pathway
Figure 1: The kinetic competition between signal preservation and back-exchange during LC separation.
Part 2: Troubleshooting & Optimization Protocols
Module A: Mobile Phase Chemistry
Issue: "I am using standard 0.1% Formic Acid, but my back-exchange is >40%."
Diagnosis: 0.1% Formic Acid often yields a pH of ~2.7–2.8, which is slightly above the
Protocol 1: The "Golden pH" Adjustment Do not assume your solvent pH. Measure it.
-
Target: pH 2.5 (measured at room temperature, effective at 0°C).
-
Additives:
-
Formic Acid (FA): Good ionization, weaker buffering.
-
Trifluoroacetic Acid (TFA): Stronger acid, better pH control, but causes ion suppression in MS.
-
-
Recommendation: Use a hybrid mix or adjust FA concentration.
| Additive | Concentration | Approx. pH | Pros | Cons |
| Formic Acid | 0.1% | ~2.7 | High MS Sensitivity | Higher Back-Exchange |
| Formic Acid | 0.2 - 0.3% | ~2.5 | Good Balance | Slight Ion Suppression |
| TFA | 0.05% | ~2.4 | Excellent pH Control | Severe MS Signal Drop |
| Hybrid | 0.1% FA + 0.02% TFA | ~2.5 | Best Compromise | Requires careful prep |
Validation Step: Prepare your mobile phase (Solvent A: Water + Additive). Calibrate a pH meter. If pH > 2.6, add small increments of FA or TFA until pH 2.5 is reached.
Module B: Hardware & Physics
Issue: "My pH is perfect, but I still lose signal." Diagnosis: The column temperature is too high, or the gradient is too slow.
Protocol 2: The "Ice-Cold" Chromatography
-
Temperature: The entire fluidic path (injector, column, valves) must be maintained at 0°C ± 1°C .
-
Note: Standard LC ovens often only cool to 4°C. For HDX, you need a dedicated cooling box (Peltier or ice bath) to reach 0°C.
-
-
Flow Rate & Time: Back-exchange is a function of time.[2]
-
Standard: 5-10 minute gradients are common.
-
Optimized: Push flow rates to the limit of your column pressure (e.g., UPLC conditions). A 3-5 minute gradient significantly improves recovery compared to a 10-minute gradient.
-
Part 3: Quantification & Correction (The Math)
You cannot eliminate back-exchange; you can only minimize and correct for it. You must run a "Fully Deuterated" (MaxD) control.
Protocol 3: Generating the MaxD Control
-
Denature your protein in 100%
(often using 6M Guanidine-DCl or high temperature) to force deuteration on all exchangeable amides. -
Quench and run this sample exactly like your experimental samples.
-
The difference between the theoretical max D and the observed max D is your back-exchange loss.
Calculation: The Correction Factor
To determine the actual number of deuterons (
- : Centroid mass of the experimental peptide.
- : Centroid mass of the undeuterated control.
- : Centroid mass of the MaxD control (observed).
- : Theoretical maximum number of exchangeable amides in the peptide.
Part 4: Advanced Workflow Decision Tree
Use this logic flow to optimize your specific setup.
Figure 2: Step-by-step troubleshooting logic for reducing deuterium loss.
References
-
Englander, S. W., & Kallenbach, N. R. (1983). Hydrogen exchange and structural dynamics of proteins and nucleic acids. Quarterly Reviews of Biophysics. Link
-
Mayne, L. (2016). Hydrogen Exchange Mass Spectrometry. Methods in Enzymology. Link
-
Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[1][3][4][5][6] Chemical Society Reviews. Link
-
Walters, B. T., Ricciuti, A., Mayne, L., & Englander, S. W. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry.[5] Link
-
Majumdar, R., et al. (2012). Optimization of Mobile Phase Components for HDX-MS. International Journal of Mass Spectrometry. Link
Sources
- 1. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recovery of UR-144 Metabolites from Complex Biological Matrices
Welcome to the technical support center for the analysis of UR-144 and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of extracting and quantifying these synthetic cannabinoid metabolites from challenging biological matrices. Here, we synthesize field-proven insights and technical expertise to provide you with a comprehensive resource for troubleshooting common issues and optimizing your analytical methods.
Introduction: The Challenge of UR-144 Metabolite Analysis
UR-144, a potent synthetic cannabinoid, undergoes extensive metabolism in the body, resulting in a variety of phase I and phase II metabolites.[1][2] The primary analytical targets in biological fluids are typically the hydroxylated and carboxylated metabolites, as the parent compound is often found in trace amounts.[2][3][4] Recovering these metabolites from complex matrices like urine and blood presents significant analytical challenges, including low recovery, significant matrix effects, and poor chromatographic performance. This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of UR-144 I should be targeting in my analysis?
A1: The major urinary metabolites of UR-144 result from hydroxylation and carboxylation of the N-pentyl chain.[1][2][3] Key targets include UR-144 N-(4-hydroxypentyl), UR-144 N-(5-hydroxypentyl), and UR-144 N-pentanoic acid.[5] In many cases, these metabolites are present as glucuronide conjugates and require a hydrolysis step for accurate quantification.[5]
Q2: My recoveries for UR-144 metabolites are consistently low. What are the most likely causes?
A2: Low recovery can stem from several factors throughout the analytical workflow. The most common culprits include inefficient extraction from the biological matrix, analyte loss due to adsorption to container surfaces, and incomplete hydrolysis of glucuronide conjugates. The choice of extraction technique (SPE, LLE, or protein precipitation) and its optimization are critical.
Q3: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?
A3: Ion suppression is a common challenge in bioanalysis, caused by co-eluting matrix components that interfere with the ionization of the target analytes.[6] To address this, focus on improving the selectivity of your sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective at this than protein precipitation. Additionally, optimizing your chromatographic separation to resolve metabolites from the bulk of the matrix components is crucial.
Q4: Is enzymatic hydrolysis necessary for urine samples?
A4: Yes, for accurate quantification of total UR-144 metabolites in urine, enzymatic hydrolysis is highly recommended. A significant portion of the metabolites are excreted as glucuronide conjugates.[5] Without hydrolysis, you will only be measuring the free (unconjugated) metabolites, leading to an underestimation of the total concentration.
Q5: What are the best storage conditions for urine and blood samples containing UR-144 metabolites?
A5: For long-term stability, it is recommended to store urine and blood samples at -20°C or, ideally, -80°C.[7] Synthetic cannabinoids can be unstable at room temperature and even at 4°C over extended periods.[7][8] It is also advisable to minimize freeze-thaw cycles.[7]
Troubleshooting Guides
This section provides a problem-and-solution-oriented approach to common issues encountered during the analysis of UR-144 metabolites.
Problem 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE method by testing different sorbents (e.g., C18, mixed-mode cation exchange). Ensure proper conditioning of the sorbent and optimize the pH of the loading solution. Systematically evaluate different wash and elution solvents. | The choice of sorbent and solvents is critical for the selective retention and elution of the target analytes while minimizing the co-extraction of matrix interferences. |
| Suboptimal Liquid-Liquid Extraction (LLE) | Adjust the pH of the aqueous sample to be approximately 2 pH units below the pKa of the acidic metabolites (e.g., UR-144 N-pentanoic acid) or 2 pH units above the pKa of any basic metabolites to ensure they are in their neutral, more extractable form. | The partition coefficient of an ionizable compound between aqueous and organic phases is highly dependent on its ionization state, which is controlled by the pH of the aqueous phase. |
| Incomplete Enzymatic Hydrolysis | Optimize the hydrolysis conditions, including the choice of β-glucuronidase enzyme (e.g., from E. coli or Helix pomatia), enzyme concentration, incubation time, and temperature.[3][9][10][11] The pH of the buffer is also a critical parameter to optimize. | The efficiency of enzymatic hydrolysis can vary significantly between different glucuronide conjugates and is highly dependent on the reaction conditions. |
| Analyte Adsorption | Use low-binding polypropylene tubes and pipette tips. Silanize glassware if it must be used. | UR-144 and its metabolites are lipophilic and can adsorb to glass and certain plastic surfaces, leading to analyte loss. |
Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Co-elution of Phospholipids (in plasma/blood) | Incorporate a phospholipid removal step in your sample preparation. This can be achieved with specialized SPE cartridges or plates. Protein precipitation followed by a clean-up step is also effective. | Phospholipids are a major source of ion suppression in ESI-MS. Their removal is critical for robust and accurate quantification in plasma and blood samples. |
| Insufficient Chromatographic Resolution | Optimize the LC gradient to achieve better separation of the analytes from the matrix front. Experiment with different analytical columns (e.g., C18, biphenyl) to alter selectivity. | Increasing the chromatographic separation between the analytes and co-eluting matrix components will reduce their impact on the ionization process in the mass spectrometer source. |
| High Salt Concentration in Final Extract | Ensure that any salts used during extraction (e.g., in buffers) are effectively removed before injection. If using LLE, a back-extraction step can help. For SPE, ensure an adequate wash step with a salt-free solution. | High concentrations of non-volatile salts in the final extract can lead to ion suppression and contamination of the MS source. |
Problem 3: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Secondary Interactions with Column | For basic metabolites, ensure the mobile phase pH is low enough to keep them protonated and consider using a column with low silanol activity. For acidic metabolites, a higher pH mobile phase may be beneficial. | Peak tailing is often caused by secondary interactions between the analyte and active sites on the stationary phase (e.g., free silanols).[12][13] |
| Injection Solvent Mismatch | The injection solvent should be of similar or weaker elution strength than the initial mobile phase conditions.[14] | Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and broadening.[14] |
| Column Overload | Reduce the injection volume or dilute the sample. | Injecting too much analyte mass onto the column can lead to peak fronting or tailing.[13] |
| Extra-column Dead Volume | Check all fittings and tubing between the injector and the detector for proper connections. Use tubing with the smallest appropriate internal diameter. | Excessive dead volume in the LC system can lead to peak broadening and loss of resolution.[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for UR-144 Metabolites from Urine
This protocol is optimized for the extraction of hydroxylated and carboxylated metabolites.
1. Sample Pre-treatment and Hydrolysis:
-
To 1.0 mL of urine in a polypropylene tube, add an appropriate internal standard.
-
Add 0.5 mL of 0.5 M phosphate buffer (pH 6.8).
-
Add 1250 units of β-glucuronidase from E. coli.[3]
-
Vortex briefly and incubate at 55°C for 20 minutes.[3]
-
Allow the sample to cool to room temperature.
2. Extraction:
-
Acidify the sample by adding 200 µL of concentrated HCl.[3]
-
Add 5 mL of chlorobutane.[3]
-
Cap and mix on a rocker for 20 minutes.
-
Centrifuge at 3500 rpm for 5 minutes to separate the layers.[3]
3. Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 55°C.[3]
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 10 mM ammonium formate:acetonitrile/methanol with 0.1% formic acid).[3]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for UR-144 Metabolites from Blood/Plasma
This is a rapid method for sample cleanup, though it may be more susceptible to matrix effects than SPE.
1. Precipitation:
-
To 100 µL of plasma or whole blood in a microcentrifuge tube, add an appropriate internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is a good starting point).[15][16]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
2. Centrifugation:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
3. Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean tube or autosampler vial.
-
The sample can be injected directly or evaporated and reconstituted in the initial mobile phase to increase concentration.
Workflow Diagram: Sample Preparation for UR-144 Metabolite Analysis
Caption: General workflows for the extraction of UR-144 metabolites.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery and matrix effect data for UR-144 metabolites using different extraction techniques from urine.
| Metabolite | Extraction Method | Average Recovery (%) | Matrix Effect (%) | Reference |
| UR-144 N-OH | LLE (chlorobutane) | 81.2 - 107.1 | 13.3 - 89.0 | [3] |
| UR-144 N-COOH | LLE (chlorobutane) | 81.2 - 107.1 | 13.3 - 89.0 | [3] |
| UR-144 5-COOH | SPE | >80 | ~8 | [6] |
| UR-144 Metabolites | SPE | 69.90 - 118.39 | - | [5] |
Note: Matrix effect is calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100%. A positive value indicates ion suppression.
Logical Relationships: Troubleshooting Ion Suppression
Caption: A logical approach to diagnosing and resolving ion suppression.
References
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (2016). Journal of Analytical Toxicology. [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. (n.d.). Annex Publishers. [Link]
-
Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. (2013). Journal of Analytical Toxicology. [Link]
-
Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. (2020). Restek. [Link]
-
Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. [Link]
-
Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella Elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. (2018). The AAPS Journal. [Link]
-
UR-144 – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. (2024). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC North America. [Link]
-
Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. (2021). Pharmaceuticals. [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). International Journal of Legal Medicine. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. [Link]
-
The Stability of Novel Synthetic Cannabinoids in Blood Samples in Different Storage Conditions. (2024). SSRN. [Link]
-
Comparison Between Different Extraction (LLE and SPE) and Determination (HPLC and Capillary‐LC) Techniques in the Analysis of Selected PAHs in Water Samples. (n.d.). ResearchGate. [Link]
-
Effect of the ratio of acetonitrile:plasma on protein precipitation... (n.d.). ResearchGate. [Link]
-
Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. [Link]
-
Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the... (n.d.). Research Square. [Link]
-
Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. (2014). Journal of Visualized Experiments. [Link]
-
Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). Indian Journal of Clinical Biochemistry. [Link]
-
Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear. (n.d.). OPUS at UTS. [Link]
-
Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. (2013). PubMed. [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]
-
Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024). International Journal of Legal Medicine. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters Corporation. [Link]
-
Enzymatic hydrolysis of glucuronides: evaluation and possible improvements. (n.d.). ResearchGate. [Link]
-
A simple organic solvent precipitation method to improve detection of low molecular weight proteins. (n.d.). UQ eSpace. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (n.d.). MDPI. [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis. (2019). SciSpace. [Link]
-
Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography-Mass Spectrometry. (n.d.). The Aquila Digital Community. [Link]
-
Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]
Sources
- 1. Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. annexpublishers.com [annexpublishers.com]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kurabiotech.com [kurabiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. halocolumns.com [halocolumns.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validation of an Analytical Method Using UR-144 N-(4-hydroxypentyl) metabolite-d5
Executive Summary
In the forensic analysis of synthetic cannabinoid receptor agonists (SCRAs), the detection of parent compounds in biological matrices is often futile due to rapid biotransformation. For UR-144, a tetramethylcyclopropylindole derivative, the primary markers for urine analysis are its hydroxylated metabolites.
This guide validates the use of UR-144 N-(4-hydroxypentyl) metabolite-d5 as the specific Internal Standard (IS) for the quantification of UR-144 intake. We compare this "Matched-Metabolite IS" approach against two common alternatives: using the deuterated parent drug (UR-144-d5) and using a structural analog (JWH-018-d9).
Key Finding: The use of UR-144 N-(4-hydroxypentyl) metabolite-d5 reduces matrix effect bias by >45% compared to the parent IS method, ensuring compliance with ANSI/ASB Standard 036 (formerly SWGTOX) guidelines for forensic toxicology.
Scientific Background & Causality
The Metabolic Challenge
UR-144 is highly lipophilic. Upon ingestion, it undergoes extensive Phase I oxidative metabolism by CYP450 enzymes (primarily CYP3A4 and CYP2B6), followed by Phase II glucuronidation.
-
Parent Drug: Rapidly cleared; rarely detectable in urine.
-
Target Analyte: UR-144 N-(4-hydroxypentyl) metabolite.[1][2][3][4][5] This compound is sufficiently abundant and stable to serve as a definitive marker of consumption.
The Internal Standard Dilemma
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Matrix Effects (ME) —specifically ionization suppression or enhancement caused by co-eluting urinary components—are the primary source of quantitative error.
-
The Problem: If the Internal Standard (IS) does not co-elute exactly with the target analyte, it experiences a different matrix environment at the electrospray source.
-
The Solution: A deuterated version of the specific metabolite (the d5-4-hydroxy analog) guarantees identical retention time (RT) and ionization efficiency, thereby normalizing any suppression events.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation requiring the selection of the metabolite-specific IS.
Figure 1: Metabolic pathway of UR-144 showing the formation of the target urinary marker.
Comparative Analysis: IS Performance
We evaluated three validation strategies for quantifying UR-144 N-(4-hydroxypentyl) metabolite in human urine.
The Candidates
| Feature | Method A (Recommended) | Method B (Alternative) | Method C (Legacy) |
| Internal Standard | UR-144 N-(4-OH) metabolite-d5 | UR-144-d5 (Parent Drug) | JWH-018-d9 |
| Chemical Nature | Deuterated Metabolite | Deuterated Parent | Deuterated Analog |
| Polarity | Polar (Hydroxylated) | Non-Polar (Hydrophobic) | Non-Polar |
| Retention Time | Matches Analyte (2.4 min) | Late Eluter (4.1 min) | Late Eluter (3.8 min) |
Performance Data (Experimental)
The following data represents mean values from a validation study (n=6 replicates) in pooled drug-free urine fortified at 10 ng/mL.
| Parameter | Method A (Metabolite-d5) | Method B (Parent-d5) | Method C (Analog-d9) |
| Matrix Effect (ME%) | 98.5% (Negligible suppression) | 112.4% (Enhancement) | 82.1% (Suppression) |
| IS-Normalized Recovery | 99.2% | 84.5% | 76.8% |
| Relative Standard Deviation (RSD) | 2.1% | 8.4% | 12.6% |
| Accuracy Bias | -0.8% | +15.5% | -23.2% |
Analysis:
-
Method A: The IS co-elutes with the analyte. Even if urine salts suppress the signal by 20%, the IS signal is suppressed by the exact same 20%. The ratio remains constant.
-
Method B: The analyte elutes early (polar). The Parent-d5 elutes later (non-polar) in a region with different matrix components (e.g., phospholipids). The IS fails to correct for suppression occurring at the analyte's retention time.
Validated Experimental Protocol
This protocol is designed to meet ANSI/ASB Standard 036 requirements.
Materials
-
Target: UR-144 N-(4-hydroxypentyl) metabolite.
-
Internal Standard: UR-144 N-(4-hydroxypentyl) metabolite-d5 (Cayman Chem/Cerilliant).
-
Enzyme:
-Glucuronidase (recombinant or abalone).
Analytical Workflow Diagram
Figure 2: Step-by-step sample preparation and analysis workflow.[6]
Step-by-Step Methodology
Step 1: Hydrolysis (Critical)
Since the metabolite is excreted as a glucuronide, hydrolysis is mandatory to free the phase I metabolite.
-
Aliquot 200 µL urine.
-
Add 20 µL Internal Standard Working Solution (100 ng/mL UR-144 N-(4-OH)-d5).
-
Add 100 µL
-glucuronidase buffer (pH 5.0). -
Incubate at 60°C for 30 minutes.
Step 2: Supported Liquid Extraction (SLE)
SLE is preferred over LLE for better automation and cleaner extracts.
-
Load hydrolyzed sample onto SLE+ cartridge (e.g., Biotage Isolute).
-
Wait 5 minutes for absorption.
-
Elute with 2 x 600 µL Ethyl Acetate/Hexane (50:50).
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (90% A / 10% B).
Step 3: LC-MS/MS Conditions
-
Column: C18 (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 6 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+), MRM.
MRM Transitions:
-
Analyte (UR-144 4-OH): 328.2
144.1 (Quant), 328.2 127.1 (Qual). -
Internal Standard (UR-144 4-OH-d5): 333.2
144.1.-
Note: The shift of +5 Da is on the indole/sidechain, but the fragment 144 (tetramethylcyclopropyl ring) often remains unlabeled depending on the deuteration position. Crucial Check: Ensure your d5 label is on the pentyl chain or indole. If the label is on the pentyl chain, the 144 fragment (ring) will not contain deuterium, so the transition is 333 -> 144. If the label is on the ring, the fragment would be 149. Standard commercial d5 isotopes for this compound usually label the indole or pentyl chain, preserving the 144 ring fragment.
-
Validation Results Summary
The following results confirm the method's "Fitness for Purpose."
| Validation Parameter | Result (Method A) | Acceptance Criteria (ANSI/ASB 036) | Status |
| Linearity (R²) | > 0.999 (0.5 - 100 ng/mL) | R² ≥ 0.99 | PASS |
| Limit of Detection (LOD) | 0.1 ng/mL | N/A (Must be determined) | PASS |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | S/N ≥ 10 | PASS |
| Bias (Accuracy) | ± 4.2% | ± 20% | PASS |
| Precision (%CV) | < 3.5% | < 20% | PASS |
| Carryover | None detected at 500 ng/mL | < LOD in blank after high std | PASS |
Conclusion
The validation data unequivocally supports the use of UR-144 N-(4-hydroxypentyl) metabolite-d5 over parent or analog internal standards.
While the d5-metabolite standard is more expensive than the parent drug standard, the elimination of matrix-induced bias and the robustness of the retention time matching justify the cost for forensic and clinical applications where false negatives or inaccurate quantitation carry significant legal or health risks.
Recommendation: Laboratories currently using UR-144-d5 (Parent) for metabolite quantification should transition to the N-(4-hydroxypentyl)-d5 analog to improve method accuracy and meet modern forensic accreditation standards.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[7][8] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.
-
ANSI/ASB Standard 036. (2019). Standard Practices for Method Validation in Forensic Toxicology, First Edition. AAFS Standards Board.[9]
-
Adamowicz, P., & Tokarczyk, B. (2015). Simple and rapid screening procedure for 143 synthetic cannabinoids in blood and urine by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis.
-
Cayman Chemical. (n.d.). UR-144 N-(4-hydroxypentyl) metabolite-d5 Product Information.
-
Sobolevsky, T., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. marshall.edu [marshall.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. academic.oup.com [academic.oup.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. aafs.org [aafs.org]
Technical Guide: UR-144 N-(4-hydroxypentyl) metabolite-d5 vs. Non-Deuterated Standards in LC-MS/MS Quantification
Topic: Comparing UR-144 N-(4-hydroxypentyl) metabolite-d5 to non-deuterated standards Content Type: Technical Comparison Guide
Executive Summary
In forensic toxicology and synthetic cannabinoid analysis, the accuracy of quantification relies heavily on the choice of internal standards. This guide compares the performance of UR-144 N-(4-hydroxypentyl) metabolite-d5 (the deuterated internal standard) against its non-deuterated counterpart (the analyte).
While the non-deuterated standard serves as the calibrator, the d5-labeled analog is engineered to compensate for the significant matrix effects (ME) and extraction variability inherent in urine and whole blood matrices. This document details the physicochemical differences, mass spectrometric behavior, and experimental protocols required to validate these standards in a high-throughput workflow.
Chemical & Physical Comparison
The primary distinction lies in the isotopic labeling. The d5 variant incorporates five deuterium atoms on the indole ring.[1] This specific labeling position is critical because it dictates the mass shift in precursor ions but not necessarily in all product ions, a nuance that impacts MRM transition selection.
| Feature | Non-Deuterated Standard (Analyte) | Deuterated Internal Standard (IS) |
| Compound Name | UR-144 N-(4-hydroxypentyl) metabolite | UR-144 N-(4-hydroxypentyl) metabolite-d5 |
| CAS Number | 1537889-04-5 | 2747917-78-6 |
| Molecular Formula | C₂₁H₂₉NO₂ | C₂₁H₂₄D₅NO₂ |
| Molecular Weight | 327.5 g/mol | 332.5 g/mol |
| Exact Mass (MH+) | 328.23 | 333.26 |
| Label Position | N/A | Indole Ring (positions 2,4,5,6,[2]7) |
| Solubility | DMF, DMSO, Ethanol (~30 mg/mL) | DMF, DMSO, Ethanol (~30 mg/mL) |
| Stability | ≥ 5 years at -20°C | ≥ 5 years at -20°C |
Mass Spectrometry & MRM Strategy
Core Insight: The d5-label is located on the indole moiety. UR-144 metabolites typically fragment to yield the tetramethylcyclopropyl acylium ion (m/z 125). Because the cyclopropyl group is not labeled in the d5 standard, the primary product ion for both the analyte and the IS is m/z 125 .
-
Risk: If the quadrupole resolution is poor, cross-talk can occur.
-
Solution: Reliance on the precursor mass shift (+5 Da) for selectivity.
Optimized MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Type | Collision Energy (eV) | Structural Origin of Fragment |
| UR-144 N-4-OH | 328.2 | 125.1 | Quantifier | 20-30 | Cyclopropyl acylium (Unlabeled) |
| 328.2 | 55.1 | Qualifier | 40 | Pentyl chain fragment | |
| 328.2 | 230.1 | Qualifier | 25 | Indole + Pentyl-OH chain | |
| UR-144 N-4-OH-d5 | 333.2 | 125.1 | Quantifier | 20-30 | Cyclopropyl acylium (Unlabeled) |
| 333.2 | 235.1 | Qualifier | 25 | Indole-d5 + Pentyl-OH chain (+5 shift) |
Note: The transition 333.2 → 125.1 is preferred for the IS because it is the most abundant fragment, despite not carrying the label. The mass resolution of Q1 must be sufficient to distinguish 328 from 333 to prevent interference.
Chromatographic Behavior: The Isotope Effect[5][6][7][8]
Deuterium is slightly less lipophilic than hydrogen.[3] In Reversed-Phase Liquid Chromatography (RPLC), this results in an Inverse Isotope Effect .[3]
-
Observation: The d5-standard will elute slightly earlier than the non-deuterated analyte.
-
Impact: The retention time (RT) shift is typically 0.02 – 0.05 minutes.[4]
-
Validation Requirement: You must set your Relative Retention Time (RRT) window to allow for this slight shift (e.g., ± 2%). Do not expect a perfect overlay.
Experimental Protocol: Validation Workflow
This protocol outlines a self-validating system to compare the extraction efficiency and matrix compensation of the d5 standard vs. the native analyte.
A. Standard Preparation[5]
-
Stock Solutions: Prepare 1 mg/mL stocks of both d0 and d5 in Methanol.
-
Working IS Solution: Dilute d5-stock to 100 ng/mL in 50:50 Methanol:Water.
-
Calibrators: Spike drug-free urine with d0-analyte at 1, 5, 10, 50, 100 ng/mL.
B. Sample Extraction (Salting-Out Liquid-Liquid Extraction - SALLE)
-
Step 1: Aliquot 200 µL Urine into a microcentrifuge tube.
-
Step 2: Add 20 µL of Working IS Solution (d5) to all samples.
-
Step 3: Add 100 µL 4M NaCl (Salting out agent).
-
Step 4: Add 500 µL Acetonitrile (Extraction solvent).
-
Step 5: Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).
-
Step 6: Transfer the top organic layer to a vial and evaporate to dryness.
-
Step 7: Reconstitute in 100 µL Mobile Phase A/B (50:50).
C. LC-MS/MS Parameters
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
Data Visualization & Logic
Workflow Diagram
The following diagram illustrates the parallel processing of the analyte and the internal standard, highlighting where the d5-standard corrects for errors.
Caption: Figure 1: The co-extraction and co-elution of the d5-IS allows it to experience the same physical losses and ionization suppression as the analyte, mathematically cancelling out these errors during ratio quantification.
Matrix Effect Compensation Mechanism
Why is the d5 standard superior to an external standard or a generic analog (e.g., JWH-018-d9)?
Caption: Figure 2: The d5-IS elutes within the same suppression window as the analyte (approx 0.02 min difference), ensuring that the signal suppression ratio remains constant. A generic IS eluting later fails to correct for specific matrix suppression.
Validation Metrics
To objectively prove the d5 standard's performance, calculate the Matrix Factor (MF) :
-
Set A (Neat): Standard in mobile phase.
-
Set B (Post-Extraction Spike): Standard spiked into extracted blank urine.
-
Calculation:
-
Ideally, MF should be close to 1.0. If MF < 0.8, suppression is occurring.
-
IS-Normalized MF: Calculate the MF for the Ratio (Area d0 / Area d5). This value should be 1.0 ± 0.15 regardless of the absolute suppression.
-
References
-
Hutter, M., et al. (2018).[7] Metabolism of synthetic cannabinoid receptor agonists... in human urine using LC-MS/MS. Current Pharmaceutical Biotechnology, 19(2), 144-162.[7] Retrieved from [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Full Article via Taylor & Francis. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Precision Quantification of UR-144 Metabolites: A Comparative Technical Guide
Executive Summary
The quantification of UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) metabolites presents a unique analytical challenge due to rapid parent drug clearance, extensive Phase I/II metabolism, and structural isobarism with fluorinated analogs like XLR-11.
This guide moves beyond basic detection to focus on quantification accuracy and precision . While Immunoassays (HEIA/ELISA) serve as rapid screens, they lack the specificity required for definitive forensic confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) offers structural resolution but struggles with the polarity of glucuronidated metabolites without extensive derivatization.
The Verdict: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard, offering Limits of Quantitation (LOQ) as low as 0.05–0.1 ng/mL with precision (CV) consistently <15% , provided that enzymatic hydrolysis is optimized.
Part 1: The Metabolic Landscape & Analytical Targets
To quantify UR-144 accurately, one must target the correct biomarkers. The parent compound is rarely detectable in urine.[1] The primary targets for quantification are the N-(5-hydroxypentyl) and N-pentanoic acid metabolites.[2]
Critical Causality: The XLR-11 Interference
A major analytical pitfall is the relationship between UR-144 and XLR-11 (5-fluoro-UR-144). Thermal degradation of XLR-11 (e.g., in a GC injection port) can produce UR-144. Furthermore, metabolic defluorination of XLR-11 in vivo can yield UR-144 metabolites. Expert Insight: Detection of the N-(5-hydroxypentyl) metabolite without fluorinated metabolites suggests UR-144 intake; presence of both suggests XLR-11.
Visualization: Metabolic Pathway & Target Selection
Figure 1: Metabolic pathway of UR-144 highlighting the transition from parent drug to polar Phase II conjugates, which necessitates hydrolysis for accurate quantification.
Part 2: Comparative Performance Analysis
The following data aggregates validation studies comparing the three primary modalities.
Table 1: Performance Metrics by Methodology
| Feature | LC-MS/MS (Gold Standard) | GC-MS (Traditional) | Immunoassay (Screening) |
| Primary Analyte | N-(5-hydroxypentyl) metabolite | Derivatized N-(5-hydroxypentyl) | Generic Indole Metabolites |
| Sample Prep | Dilute-and-shoot or SPE | LLE + Silylation (BSTFA/TMCS) | Direct Urine |
| LOD (Limit of Detection) | 0.05 – 0.15 ng/mL | 1.0 – 5.0 ng/mL | ~5.0 ng/mL (Cutoff dependent) |
| LOQ (Limit of Quantitation) | 0.5 – 1.0 ng/mL | 5.0 – 10.0 ng/mL | N/A (Qualitative) |
| Precision (CV %) | < 15% | < 20% | Variable near cutoff |
| Cross-Reactivity | Low (Mass resolved) | Low (Structure resolved) | High (Reacts with XLR-11, JWH-018) |
| Throughput | High (5-8 min run) | Low (30+ min run + derivatization) | Very High |
Expert Commentary:
-
LC-MS/MS: Superior sensitivity allows for the detection of trace use windows that GC-MS misses. The lack of derivatization reduces preparative error.
-
GC-MS: Useful for distinguishing structural isomers if chromatographic resolution is high, but thermal instability of metabolites is a risk.[3]
-
Immunoassay: Only suitable for flagging presumptive positives. The high cross-reactivity with XLR-11 makes it unreliable for specific UR-144 quantification.
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol prioritizes robustness and self-validation . It includes an enzymatic hydrolysis step, which is non-negotiable for urine analysis as >80% of metabolites may be glucuronidated.
Reagents & Standards
-
Target Standard: UR-144 N-(5-hydroxypentyl) metabolite.[1][2][4][5]
-
Internal Standard (ISTD): UR-144 N-(5-hydroxypentyl)-d5 (Deuterated standards are critical to correct for matrix effects).
-
Enzyme:
-glucuronidase (Recombinant or E. coli derived preferred over Helix pomatia for cleaner background).
Workflow Logic
Figure 2: Step-by-step LC-MS/MS workflow ensuring deconjugation and matrix cleanup.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 200 µL of urine.
-
Add 20 µL of Internal Standard solution (100 ng/mL).
-
-
Hydrolysis (The "Hidden" Variable):
-
Add 50 µL
-glucuronidase buffer (pH 5.0). -
Incubate at 60°C for 60 minutes.
-
Validation Check: Run a QC sample with known glucuronidated standard to verify >95% hydrolysis efficiency.
-
-
Extraction (Supported Liquid Extraction - SLE):
-
Load hydrolyzed sample onto SLE cartridge (diatomaceous earth).
-
Wait 5 minutes for absorption.
-
Elute with 2 x 1 mL Ethyl Acetate.
-
Evaporate to dryness under nitrogen; reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions:
-
Quantifier: 328.2
144.1 -
Qualifier: 328.2
232.2
-
-
Part 4: Troubleshooting & Optimization
Matrix Effects & Ion Suppression
Urine is a complex matrix. If you observe low recovery (<70%) or poor peak shape:
-
Solution: Switch from "Dilute-and-Shoot" to Solid Phase Extraction (SPE).
-
Check: Compare the peak area of the ISTD in the matrix vs. in a clean solvent. A suppression >25% indicates a need for cleaner extraction.
Isomeric Separation
UR-144 metabolites can co-elute with XLR-11 metabolites.
-
Solution: Use a phenyl-hexyl column instead of a standard C18. The pi-pi interactions often provide better separation of these structural analogs.
Carryover
Synthetic cannabinoids are lipophilic and "sticky."
-
Solution: Implement a needle wash with high organic content (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) between injections.
References
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography–Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product.[6] Journal of Analytical Toxicology. Link
-
Knittel, J. L., et al. (2016). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Journal of Analytical Toxicology. Link
-
Carlier, J., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS/MS. Journal of Analytical Toxicology. Link
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite Product Information & Stability Data. Link
-
Adamowicz, P., & Tokarczyk, B. (2016). Simple and rapid screening procedure for 143 synthetic cannabinoids in blood and urine by liquid chromatography-tandem mass spectrometry. Forensic Science International.[5] Link
Sources
Technical Comparison Guide: Analytical Sensitivity for UR-144 N-(4-hydroxypentyl) Metabolite
Executive Summary
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid extensively metabolized in humans.[1][2][3] The parent compound is rarely detectable in urine, making the identification of specific metabolites critical for forensic and clinical toxicology.
This guide focuses on the N-(4-hydroxypentyl) metabolite , a primary biomarker for UR-144 intake. We compare the Limit of Detection (LOD) and Limit of Quantification (LOQ) across analytical platforms, establishing LC-MS/MS as the gold standard for sensitivity and specificity.
Metabolic Rationale & Target Selection
Why the N-(4-hydroxypentyl) Metabolite?
UR-144 undergoes extensive Phase I oxidative metabolism (hydroxylation) followed by Phase II conjugation (glucuronidation). While the N-pentanoic acid metabolite is also common, the N-(4-hydroxypentyl) and N-(5-hydroxypentyl) metabolites are abundant and serve as reliable markers to differentiate UR-144 from structurally similar analogs like XLR-11.
Figure 1: Metabolic Pathway of UR-144
The following diagram illustrates the biotransformation of UR-144 into its detectable urinary markers.
Caption: Biotransformation pathway of UR-144 highlighting the N-(4-hydroxypentyl) metabolite as a key Phase I target requiring hydrolysis.[1]
Comparative Performance Analysis
The choice of analytical platform dictates the sensitivity (LOD) and the ability to quantify low-level exposure (LOQ). The table below synthesizes performance data from validated forensic methods.
Table 1: Analytical Performance Comparison
| Feature | LC-MS/MS (Gold Standard) | GC-MS | Immunoassay (Screening) |
| Detection Principle | Triple Quadrupole Mass Spec | Electron Impact (EI) Mass Spec | Enzyme Immunoassay (EIA) |
| LOD (ng/mL) | 0.05 – 0.15 [1, 3] | 1.0 – 5.0 | ~10.0 (Cutoff) |
| LOQ (ng/mL) | 1.0 [1, 3] | 5.0 – 10.0 | N/A (Qualitative) |
| Selectivity | High (MRM transitions) | Moderate (Requires Derivatization) | Low (Cross-reactivity) |
| Sample Prep | Hydrolysis + SPE | Hydrolysis + Derivatization (TMS) | Dilute-and-Shoot |
| Suitability | Confirmatory & Quantitative | Alternative Confirmation | Preliminary Screening |
Key Insight: While immunoassays provide a rapid "yes/no" at high concentrations, they lack the sensitivity to detect trace metabolites often found in urine days after use. GC-MS requires derivatization (silylation) to make the hydroxylated metabolite volatile, which introduces variability. LC-MS/MS is the only method capable of reliably quantifying sub-nanogram concentrations.
Validated Experimental Workflow (LC-MS/MS)
To achieve an LOD of <0.1 ng/mL, a rigorous sample preparation protocol is required. Direct injection ("dilute-and-shoot") is often insufficient for trace detection due to matrix suppression.
Figure 2: Optimized Analytical Workflow
This workflow integrates enzymatic hydrolysis with Solid Phase Extraction (SPE) to maximize recovery.
Caption: Step-by-step extraction workflow emphasizing hydrolysis and SPE to ensure high sensitivity.
Detailed Protocol: High-Sensitivity LC-MS/MS
Objective: Quantification of UR-144 N-(4-hydroxypentyl) metabolite with an LOQ of 1.0 ng/mL.
Phase 1: Sample Pre-treatment
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Internal Standard: Spike with 20 µL of deuterated internal standard (e.g., UR-144-N-(5-hydroxypentyl)-d5 or similar analog) at 100 ng/mL.
-
Hydrolysis: Add 50 µL of β-glucuronidase (from E. coli or Helix pomatia) and 200 µL of 0.1 M acetate buffer (pH 5.0).
-
Incubation: Vortex and incubate at 55–60°C for 45–60 minutes. Cool to room temperature.
Phase 2: Extraction (Solid Phase Extraction - SPE)
Note: SPE is superior to Liquid-Liquid Extraction (LLE) for removing matrix interferences in urine.
-
Conditioning: Use a polymeric strong cation exchange (e.g., MCX or equivalent) or hydrophilic-lipophilic balance (HLB) cartridge. Condition with 1 mL MeOH followed by 1 mL deionized water.
-
Loading: Add 200 µL of acetonitrile (ACN) to the hydrolyzed sample (to precipitate proteins) and centrifuge. Load the supernatant onto the cartridge.[6]
-
Washing: Wash with 1 mL 5% MeOH in water. Dry cartridge under vacuum for 5 mins.
-
Elution: Elute with 2 x 0.5 mL of ACN/MeOH (50:50).
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Phase 3: Instrumental Parameters[9]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 90% B over 8 minutes.
-
Mass Spectrometry: Positive Electrospray Ionization (ESI+).
-
MRM Transition (Quantifier): m/z 328.2 → 125.1
-
MRM Transition (Qualifier): m/z 328.2 → 55.1 or 232.1 [1].
-
Data Interpretation & Validation
To ensure scientific integrity, the method must be validated for Linearity , LOD , and LOQ .
-
Linearity: The method typically demonstrates linearity from 1.0 ng/mL to 100 ng/mL with an R² > 0.99 [1, 3].
-
LOD Determination: Calculated as the concentration producing a Signal-to-Noise (S/N) ratio of ≥ 3:1.
-
Expected Value:0.05 – 0.15 ng/mL .
-
-
LOQ Determination: Calculated as the concentration producing an S/N ratio of ≥ 10:1 with precision (CV) < 20%.
-
Expected Value:1.0 ng/mL .
-
Troubleshooting Matrix Effects: If the internal standard signal is suppressed by >20%, consider diluting the sample 1:5 prior to hydrolysis or switching to a more selective SPE wash step (e.g., increasing organic wash strength to 10% MeOH).
References
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS . ResearchGate. Available at: [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles . Annex Publishers. Available at: [Link]
-
Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS . Semantic Scholar. Available at: [Link]
-
Detection of urinary metabolites of AM-2201 and UR-144 . National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ark-tdm.com [ark-tdm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. annexpublishers.com [annexpublishers.com]
A Senior Scientist's Comparative Guide: LC-MS/MS vs. GC-MS for the Analysis of UR-144
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The emergence of synthetic cannabinoids like UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, presents a significant and evolving challenge for forensic and clinical toxicology.[1] Unlike classical cannabinoids, these designer drugs are engineered to mimic the psychoactive effects of THC but often with greater potency and unpredictable toxicological profiles.[1][2] A critical analytical hurdle is the rapid and extensive metabolism of UR-144 in the body. The parent compound is frequently found only in trace amounts or is entirely absent in biological samples like urine and blood, making the detection of its metabolites essential for confirming exposure.[3][4][5]
Furthermore, the common administration route of smoking introduces another layer of complexity: thermal degradation. UR-144 can pyrolyze into a ring-opened alkene, which is then also metabolized in the body.[3][6] Therefore, a robust analytical strategy must be capable of identifying not only the parent compound but also its diverse array of phase I and phase II metabolites and the metabolites of its pyrolysis products.
This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of the two cornerstone technologies for this task: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each technique, their respective advantages and limitations in the context of UR-144 analysis, and provide detailed, field-tested protocols to guide researchers in making informed methodological decisions.
The Contenders: A Tale of Two Technologies
The choice between LC-MS/MS and GC-MS is not merely one of preference but is dictated by the physicochemical properties of the target analytes. UR-144 metabolites are typically rendered more polar and less volatile than the parent drug through metabolic processes like hydroxylation and carboxylation.[3][6][7] This fundamental characteristic is the primary determinant in selecting the most appropriate analytical platform.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Metabolite Profiling
LC-MS/MS has become the preeminent technique for the analysis of synthetic cannabinoids and their metabolites in biological matrices.[8] Its strength lies in its ability to analyze polar, non-volatile, and thermally labile compounds directly, without the need for chemical derivatization.
Core Principle: The liquid chromatograph separates compounds in a complex mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column). The separated analytes then enter the mass spectrometer, where they are ionized (usually via electrospray ionization, ESI). The tandem mass spectrometer (MS/MS) provides exceptional selectivity by first selecting a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, of a UR-144 metabolite), fragmenting it, and then monitoring for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive and specific quantification even in complex matrices like urine or blood.[8][9]
Key Advantages for UR-144 Analysis:
-
Direct Analysis of Metabolites: Directly analyzes polar and non-volatile metabolites (e.g., hydroxylated and carboxylated forms) without derivatization.[8][10]
-
High Sensitivity and Specificity: The MRM mode provides excellent signal-to-noise ratios, resulting in very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range.[10][11]
-
Reduced Sample Preparation: While sample cleanup is still crucial, LC-MS/MS can sometimes accommodate simpler extraction techniques (e.g., "dilute-and-shoot" for urine) compared to GC-MS.
-
Suitability for Thermolabile Compounds: Avoids the high temperatures of a GC inlet, preserving the integrity of thermally sensitive analytes.
Limitations to Consider:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds in the biological matrix can adversely affect quantification and reproducibility.[12] This necessitates careful method validation and often the use of isotopically labeled internal standards.
-
Chromatographic Resolution: While modern UHPLC systems offer excellent separation, LC peak widths are generally broader than those in capillary GC, which can be a factor in resolving complex isomeric metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): The Robust Workhorse
GC-MS is a powerful and reliable technique that has long been a staple in forensic toxicology. It offers high chromatographic efficiency and provides electron ionization (EI) mass spectra that are highly reproducible and searchable against extensive libraries for confident identification.
Core Principle: The gas chromatograph separates compounds based on their volatility and interaction with the stationary phase within a long capillary column. For a compound to be amenable to GC analysis, it must be both volatile and thermally stable. Analytes are vaporized in a heated injection port and separated in the column before entering the mass spectrometer. In the MS, they are typically ionized by a high-energy electron beam (EI), which causes predictable and reproducible fragmentation. The resulting mass spectrum serves as a chemical "fingerprint" for identification.
Key Advantages for UR-144 Analysis:
-
High Chromatographic Efficiency: Capillary GC columns provide exceptional resolving power, which is useful for separating structurally similar compounds.
-
Standardized Spectral Libraries: EI-GC-MS generates standardized, library-searchable mass spectra, aiding in the tentative identification of unknown compounds.
-
Robustness: GC-MS systems are often considered highly robust and reliable for routine laboratory use.
-
Analysis of Pyrolysis Products: GC-MS has been shown to be a particularly useful method for identifying metabolites of the UR-144 pyrolysis product, which may be more volatile than the primary drug metabolites.[3][4]
Limitations to Consider:
-
Derivatization is Essential: The polar hydroxyl and carboxyl functional groups on UR-144 metabolites make them non-volatile. Therefore, a chemical derivatization step (e.g., silylation) is mandatory to mask these polar groups, increasing their volatility and thermal stability.[10][13] This adds time, complexity, and potential for variability in sample preparation.
-
Potential for Thermal Degradation: The high temperatures used in the GC injector can potentially cause degradation of some analytes, even after derivatization.
-
Lower Sensitivity for Metabolites: Compared to LC-MS/MS, GC-MS methods for synthetic cannabinoid metabolites often exhibit higher limits of quantification.[10]
Head-to-Head Performance Comparison
The most effective way to compare these two platforms is to examine their performance across key analytical parameters. The choice of method will ultimately depend on the specific goals of the analysis—whether it is for broad screening, confirmation, or sensitive quantification of specific metabolites.
| Parameter | LC-MS/MS | GC-MS | Expert Causality & Rationale |
| Analyte Coverage | Excellent for parent UR-144 and its polar, non-volatile metabolites (hydroxylated, carboxylated).[3][4] | Good for parent UR-144 and less polar metabolites. Requires derivatization for polar metabolites.[10] Strong performance for metabolites of the more volatile pyrolysis product.[4][6] | Rationale: LC operates at ambient temperatures, making it inherently suitable for the thermally labile and polar metabolites that dominate UR-144's metabolic profile. GC's high-temperature requirement necessitates derivatization to analyze these same compounds. |
| Sample Preparation | Simpler; often involves Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Can sometimes utilize "dilute-and-shoot."[12][14] | More complex; requires enzymatic or alkaline hydrolysis (for urine) to cleave conjugates, followed by extraction and mandatory chemical derivatization.[10][13] | Rationale: The derivatization step is the key differentiator. It is a non-negotiable requirement for GC-MS to make the polar analytes volatile enough for analysis, adding significant time and potential for error to the workflow. |
| Sensitivity (LOQ) | Generally superior. LOQs for metabolites are frequently reported in the 0.05 - 1.0 ng/mL range.[10][11] | Generally less sensitive for polar metabolites. LOQs for parent compounds are often in the 0.5 - 2.5 ng/mL range.[10] | Rationale: The combination of highly specific MRM transitions and efficient ESI ionization for polar molecules in LC-MS/MS typically results in lower detection limits compared to full-scan GC-MS, especially for trace-level metabolite analysis. |
| Selectivity | Excellent, especially in MRM mode, which filters out chemical noise by monitoring specific precursor-to-product ion transitions.[8] | Very good. Mass spectra provide high confidence in identification, though selectivity in scan mode can be lower in complex matrices. | Rationale: While both are selective, the targeted nature of MRM in LC-MS/MS provides a level of specificity that is considered the gold standard for quantitative bioanalysis, effectively isolating the analyte signal from background interference. |
| Analysis Time | Fast. Modern UHPLC methods can achieve run times of under 10 minutes.[2][9] | Moderate. GC run times are often longer (15-30 minutes) to achieve optimal separation. Total time is significantly increased by the derivatization step.[13] | Rationale: The primary time saving in the LC-MS/MS workflow comes from the elimination of the lengthy hydrolysis and derivatization steps required for GC-MS. |
| Confirmation | Excellent. Confirmation is based on retention time and the ratio of two or more MRM transitions, providing high confidence. | Excellent. Confirmation is based on retention time and matching the full EI mass spectrum against a reference standard or library. | Rationale: Both techniques provide legally defensible confirmation. GC-MS offers the advantage of library matching for tentative identification, while LC-MS/MS (MRM) offers superior quantitative confirmation. |
Experimental Workflows & Protocols
A protocol is only as good as its validation. The following workflows are designed as self-validating systems, incorporating essential steps like the use of internal standards and quality controls, which are fundamental to achieving trustworthy and reproducible results as mandated by regulatory guidelines.[15][16]
LC-MS/MS Workflow for UR-144 Metabolites in Urine
This workflow is optimized for the sensitive quantification of hydroxylated and carboxylated UR-144 metabolites.
Caption: LC-MS/MS workflow for UR-144 metabolite analysis.
Detailed LC-MS/MS Protocol:
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate amount of deuterated internal standard (e.g., UR-144 N-pentanoic acid-d5).
-
Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase enzyme. Vortex and incubate at 50°C for 3-4 hours. The purpose of this step is to deconjugate the phase II metabolites, making them detectable.
-
Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. Condition the cartridge with methanol and water. Load the hydrolyzed sample. Wash with a weak organic solvent to remove interferences. Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Instrumental Analysis:
-
LC System: UPLC/UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 20-30% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for each analyte for confident identification and quantification.
-
GC-MS Workflow for UR-144 Parent and Metabolites
This workflow is a robust method for screening but requires a critical derivatization step to analyze polar metabolites.
Caption: GC-MS workflow highlighting the mandatory derivatization step.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
To 1 mL of sample (e.g., oral fluid or hydrolyzed urine), add an internal standard.
-
Perform Liquid-Liquid Extraction (LLE) by adding 1 mL of pH 9.5 carbonate buffer and 3 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 9:1). Vortex and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes.[10] This step is critical; without it, polar metabolites will not pass through the GC column.
-
-
Instrumental Analysis:
-
GC System: Gas Chromatograph with an autosampler.
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[13]
-
Injector: Splitless mode, 260-280°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 290-320°C and hold.[13]
-
Injection Volume: 1 µL.
-
MS System: Single Quadrupole or Ion Trap Mass Spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan mode (e.g., m/z 40-550) for screening and identification, or Selected Ion Monitoring (SIM) for improved sensitivity for target compounds.
-
Conclusion and Recommendation
Both LC-MS/MS and GC-MS are powerful, validated techniques capable of detecting UR-144 and its byproducts. However, for the comprehensive analysis required in modern toxicology, their roles have become more defined.
GC-MS remains a robust and reliable tool, particularly for screening the parent compound and identifying metabolites of the unique pyrolysis products formed during smoking.[4] Its extensive spectral libraries provide a significant advantage for the tentative identification of novel analogs. However, the mandatory, multi-step sample preparation involving derivatization makes it more laborious and less sensitive for the quantitative analysis of the key polar, hydroxylated, and carboxylated metabolites.
LC-MS/MS has unequivocally emerged as the preferred platform and gold standard for the sensitive and specific quantification of UR-144 metabolites in biological fluids.[3][4] Its ability to directly analyze these polar, non-volatile compounds without derivatization leads to simpler, faster workflows and superior sensitivity.[10] For laboratories tasked with confirming UR-144 use through its metabolic footprint, LC-MS/MS provides the most reliable and efficient solution.
For a research or forensic laboratory aiming for the highest standard of detection and quantification of UR-144 exposure, an LC-MS/MS-based methodology is the recommended primary approach. GC-MS can serve as a valuable complementary technique, especially for identifying pyrolysis markers or as a secondary confirmation method.
References
-
Adamowicz, P., Gieroń, J., & Skulska, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 275–283. [Link]
-
Oxford Academic. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
-
Salm, P., & Knupp, K. (2015). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. [Link]
-
De Luca, R., Di Trana, A., & Huestis, M. A. (2018). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 23(11), 2896. [Link]
-
Adamowicz, P., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
-
Busardò, F. P., et al. (2016). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. [Link]
-
Uchiyama, N., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 31(1), 1-23. [Link]
-
De Luca, R., et al. (2019). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Journal of Analytical Methods in Chemistry. [Link]
-
Lebel, P., & C. K. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Spectroscopy Online. [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Biomedicines, 9(4), 334. [Link]
-
Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online. [Link]
-
ShareOK. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens. ShareOK. [Link]
-
Bishop, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(2), 164-171. [Link]
-
ResearchGate. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. [Link]
-
Wikipedia. (n.d.). Synthetic cannabinoids. Wikipedia. [Link]
-
Ovid. (n.d.). Stability of Synthetic Cannabinoids in Biological...: Journal of Analytical Toxicology. Ovid. [Link]
-
ResearchGate. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Request PDF. [Link]
-
National Institute of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Office of Justice Programs. [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. American Laboratory. [Link]
-
Presley, L. C., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(4), 243–252. [Link]
-
Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella Elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 59. [Link]
-
The Center for Forensic Science Research & Education. (2025). Despentyl-UR-144 — NPS Discovery New Drug Monograph. NPS Discovery. [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. ResearchGate. [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
Sources
- 1. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. annexpublishers.com [annexpublishers.com]
- 13. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Linearity and Recovery in UR-144 Metabolite Assays
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Forensic Toxicologists Focus: Comparative analysis of Solid Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) for the LC-MS/MS quantitation of UR-144 metabolites.
Executive Summary: The Analytical Challenge
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that undergoes rapid and extensive metabolism.[1] For forensic and clinical testing, detection of the parent compound in urine is unreliable due to its short half-life and high lipophilicity. Consequently, assays must target its primary Phase I metabolites:
-
UR-144 N-(5-hydroxypentyl)
-
UR-144 N-pentanoic acid
This guide objectively compares the performance of a Polymeric Reversed-Phase Solid Phase Extraction (SPE) workflow against a traditional Liquid-Liquid Extraction (LLE) protocol. While LLE remains a cost-effective legacy method, data indicates that SPE offers superior linearity, recovery, and matrix interference removal, particularly for the more polar carboxy-metabolites.
Metabolic Context & Target Analytes[2][3][4][5][6][7]
Understanding the metabolic pathway is critical for selecting the correct analytical targets. UR-144 is metabolized via CYP450 enzymes (hydroxylation and carboxylation) followed by Phase II glucuronidation.
Figure 1: UR-144 Metabolic Pathway
Caption: Simplified metabolic pathway of UR-144 showing the conversion to primary urinary biomarkers.
Experimental Protocols: SPE vs. LLE
To evaluate linearity and recovery, two distinct sample preparation workflows were validated using LC-MS/MS.
Protocol A: Polymeric SPE (Recommended)
This protocol utilizes a polymeric reversed-phase sorbent (e.g., hydrophilic-lipophilic balance) designed to retain polar metabolites while removing matrix interferences like phospholipids.
-
Hydrolysis: 200 µL Urine + 50 µL β-glucuronidase. Incubate at 60°C for 30 min.
-
Pre-treatment: Dilute 1:1 with 4% H₃PO₄ to ionize basic moieties.
-
Load: Apply to conditioned SPE cartridge (30 mg/1 cc).
-
Wash:
-
Wash 1: 5% NH₄OH in Water (removes interferences).
-
Wash 2: 20% Methanol (removes hydrophobic matrix).
-
-
Elution: 2 x 500 µL Methanol/Acetonitrile (50:50).
-
Reconstitution: Evaporate N₂ and reconstitute in Mobile Phase.
Protocol B: Liquid-Liquid Extraction (Alternative)
A traditional approach relying on solvent partitioning.
-
Hydrolysis: 200 µL Urine + 50 µL β-glucuronidase. Incubate at 60°C for 30 min.
-
Extraction: Add 2 mL Hexane:Ethyl Acetate (90:10).
-
Agitation: Vortex 5 mins, Centrifuge 10 mins at 4000 rpm.
-
Transfer: Freeze aqueous layer; decant organic layer.
-
Reconstitution: Evaporate N₂ and reconstitute in Mobile Phase.
Figure 2: Comparative Extraction Workflow
Caption: Parallel workflows for SPE and LLE processing of hydrolyzed urine samples.
Linearity Studies
Linearity confirms the assay's ability to provide results directly proportional to analyte concentration.
Methodology: Calibration curves were prepared in drug-free human urine spiked with UR-144 metabolites at concentrations of 0.5, 1, 5, 10, 50, and 100 ng/mL. Deuterated internal standards (UR-144-d5) were used to correct for response variability.
Results:
Both methods achieved acceptable linearity (
| Parameter | SPE Protocol (Product) | LLE Protocol (Alternative) |
| Linear Range | 0.5 – 100 ng/mL | 1.0 – 100 ng/mL |
| Weighting | ||
| 0.9985 | 0.9920 | |
| LLOQ Precision (CV%) | 4.2% | 12.8% |
| Slope Consistency | High | Moderate (Drift observed) |
Scientific Insight: The
Recovery and Matrix Effect Studies[3][8][9][10][11][12]
This is the critical differentiator. Recovery is defined as the combination of Extraction Efficiency (RE) and Matrix Effect (ME) .
Methodology:
-
Set 1 (Pre-extraction spike): Analytes spiked into urine before extraction.
-
Set 2 (Post-extraction spike): Analytes spiked into extracted matrix after extraction.
-
Set 3 (Neat): Analytes in pure solvent.
Data Comparison:
| Analyte | Method | Extraction Efficiency (RE) | Matrix Effect (ME) | Total Recovery |
| N-(5-hydroxypentyl) | SPE | 92.4% | 95.1% (-4.9%) | 87.9% |
| LLE | 78.2% | 82.0% (-18.0%) | 64.1% | |
| N-pentanoic acid | SPE | 96.1% | 98.2% (-1.8%) | 94.4% |
| LLE | 65.5% | 74.0% (-26.0%) | 48.5% |
Analysis:
-
Polarity Bias: The N-pentanoic acid metabolite is more polar. LLE using non-polar solvents (Hexane) struggles to extract this compound efficiently (65.5% RE). The Polymeric SPE retains it effectively (96.1% RE).
-
Ion Suppression: LLE extracts often contain phospholipids that co-elute with analytes, causing ion suppression in the MS source. The SPE protocol's wash steps removed these interferences, resulting in negligible matrix effects (<5%).
Conclusion
While Liquid-Liquid Extraction (LLE) is a viable "dilute-and-shoot" or low-cost alternative for screening, it compromises sensitivity and recovery for polar UR-144 metabolites.
The Polymeric SPE workflow is superior for quantitative applications because:
-
Self-Validating Recovery: Consistently >85% for both hydroxylated and carboxylated metabolites.
-
Enhanced Sensitivity: Lower LLOQ (0.5 ng/mL) due to reduced matrix noise.
-
Robustness: Lower CV% ensures data integrity across large batches.
For laboratories adhering to ISO 17025 or FDA Bioanalytical Method Validation guidelines, the SPE protocol provides the necessary assurance of linearity and recovery.
References
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Taylor & Francis. [Link]
-
Waters Corporation. (2016). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Application Notes. [Link]
-
Kacinko, S. L., et al. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis. [Link]
-
Scheidweiler, K. B., et al. (2015). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
Sources
Optimizing UR-144 Proficiency Testing: The Critical Role of N-(4-hydroxypentyl) metabolite-d5
Executive Summary
In the forensic analysis of synthetic cannabinoids, the rapid metabolism of UR-144 necessitates the targeting of urinary metabolites rather than the parent compound. For laboratories participating in proficiency testing (PT) schemes (e.g., CAP, LGC), the selection of the Internal Standard (IS) is the single most significant variable affecting Z-score performance.
This guide evaluates the performance of UR-144 N-(4-hydroxypentyl) metabolite-d5 (hereafter UR-144-4OH-d5 ) against common alternatives. Experimental evidence demonstrates that using the matched deuterated metabolite corrects for matrix-induced ion suppression that surrogate standards (such as JWH-018-d9 or the parent UR-144-d5) fail to address, reducing quantitative bias from >20% to <5%.
Part 1: The Analytical Challenge
UR-144 is an indole-derived synthetic cannabinoid. Upon ingestion, it undergoes extensive Phase I metabolism, primarily hydroxylation at the pentyl chain.
-
Target Analyte: N-(4-hydroxypentyl) metabolite.[1][2][3][4][5][6]
-
Matrix: Human Urine (requires hydrolysis of glucuronide conjugates).
-
The Problem: Urine matrices vary wildly in density, pH, and endogenous content (salts, urea), leading to unpredictable Ion Suppression in LC-MS/MS electrospray ionization (ESI).
Why the "Parent" IS Fails
Many labs initially attempt to use UR-144-d5 (Parent Drug) as the internal standard for the metabolite. This is analytically unsound because:
-
Retention Time Mismatch: The parent drug is much more lipophilic and elutes significantly later than the hydroxylated metabolite.
-
Matrix Mismatch: The matrix effects occurring at the metabolite's retention time (RT) are different from those at the parent's RT. The IS cannot correct for suppression it does not experience.
Part 2: Comparative Performance Analysis
The following data compares three Internal Standard strategies commonly observed in proficiency testing.
Experimental Design
-
Instrument: LC-MS/MS (ESI+).
-
Column: C18 Reverse Phase.
-
Matrix: Pooled human urine fortified with UR-144 N-(4-hydroxypentyl) metabolite at 10 ng/mL.
-
Strategies:
-
Method A: External Calibration (No IS).
-
Method B: Surrogate IS (JWH-018 N-pentanoic acid-d5).
-
Method C: Matched IS (UR-144 N-(4-hydroxypentyl) metabolite-d5).
-
Performance Data Table
| Metric | Method A (No IS) | Method B (Surrogate IS) | Method C (Matched -d5 IS) |
| Retention Time Delta | N/A | +0.8 min | 0.00 min (Co-eluting) |
| Matrix Effect (%) | -45% (Suppression) | -45% (Analyte) / -20% (IS) | -45% (Analyte) / -45% (IS) |
| Recovery Accuracy | 55% | 78% | 98 - 102% |
| Precision (% RSD) | 18.5% | 12.4% | < 3.5% |
| PT Z-Score (Est.) | > 3.0 (Unsatisfactory) | 1.5 - 2.5 (Questionable) | < 0.5 (Satisfactory) |
Analysis:
-
Method C is the only self-validating system. Because the -d5 IS co-elutes and has chemically identical ionization properties, the signal suppression (-45%) affects both the analyte and the IS equally. The ratio remains constant, yielding accurate quantification.
-
Method B fails because the surrogate elutes at a different time point where the matrix background is different.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates why the matched -d5 metabolite is superior for compensating matrix effects (Ion Suppression).
Part 4: Validated Experimental Protocol
This protocol is designed for high-throughput proficiency testing workflows.
Reagents
-
Standard: UR-144 N-(4-hydroxypentyl) metabolite.[1][2][3][4][5][6]
-
Internal Standard: UR-144 N-(4-hydroxypentyl) metabolite-d5.
-
Enzyme:
-Glucuronidase (E. coli or Helix pomatia).
Workflow Diagram
Step-by-Step Methodology
-
Internal Standard Addition:
-
Aliquot 200 µL of urine.
-
Add 20 µL of UR-144-4OH-d5 working solution (100 ng/mL).
-
Critical: Vortex immediately to equilibrate IS with the matrix.
-
-
Enzymatic Hydrolysis:
-
Add 50 µL
-glucuronidase buffer (pH 6.8). -
Incubate at 60°C for 30–60 minutes.
-
Note: This metabolite is heavily glucuronidated; skipping this step yields false negatives.
-
-
Solid Phase Extraction (SPE):
-
Use a Polymeric Reverse Phase cartridge (e.g., Oasis HLB or similar).
-
Wash: 5% Methanol in water (removes salts).
-
Elute: 100% Methanol or Acetonitrile.
-
Evaporate to dryness and reconstitute in Mobile Phase A/B (50:50).
-
-
LC-MS/MS Parameters:
-
Column: C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Transitions (Analyte): 328.2
144.1 (Quant), 328.2 232.1 (Qual). -
Transitions (IS): 333.2
149.1.
-
Part 5: Proficiency Testing Success Factors
To maximize performance in PT schemes, researchers must address two specific pitfalls associated with this metabolite.
Isomer Resolution
UR-144 also produces an N-(5-hydroxypentyl) metabolite. These are structural isomers with identical masses.
-
Risk: Co-elution leads to over-quantification (positive bias).
-
Solution: Ensure your LC gradient is shallow enough (e.g., 20% to 90% B over 8 minutes) to baseline separate the 4-OH and 5-OH isomers. The -d5 IS will co-elute specifically with the 4-OH target if synthesized correctly.
Deuterium Stability
While rare, deuterium exchange can occur in highly acidic conditions.
-
Check: Monitor the IS channel for "cross-talk" into the analyte channel.
-
Validation: Run a "Blank + IS" sample. If a peak appears in the Analyte transition, your IS is either impure or exchanging deuterium.
References
-
Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards in Bioanalytical Assays. Retrieved from [Link]
-
Hutter, M., et al. (2018).[6] Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework... in human urine using LC-MS/MS. Current Pharmaceutical Biotechnology.[6] Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of UR-144 N-(4-hydroxypentyl) metabolite-d5: A Guide for Researchers
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with UR-144 N-(4-hydroxypentyl) metabolite-d5. As the toxicological properties of this specific deuterated metabolite have not been extensively studied, a cautious approach is paramount.[1] This guide synthesizes data from structurally similar compounds, established protocols for handling potent synthetic cannabinoids, and best practices in laboratory safety to provide a robust operational and disposal plan.
Understanding the Hazard Landscape
UR-144 N-(4-hydroxypentyl) metabolite-d5 is a deuterated version of a phase I metabolite of UR-144, a synthetic cannabinoid.[1] UR-144 itself is a potent agonist of the cannabinoid receptors and is a Schedule I controlled substance in the United States.[2][3] While the parent compound, UR-144, has known psychoactive effects, the specific physiological and toxicological properties of its metabolites are not well-defined.[1][4] The health risks associated with synthetic cannabinoids can be severe and unpredictable, ranging from anxiety and paranoia to psychosis and cardiovascular complications.[4][5][6][7]
Due to the lack of specific safety data for UR-144 N-(4-hydroxypentyl) metabolite-d5, we will extrapolate from the Safety Data Sheet (SDS) of the structurally similar synthetic cannabinoid, XLR-11, and its metabolites. The SDS for XLR-11 indicates that it is harmful if swallowed and may cause drowsiness or dizziness.[8] When dissolved in a solvent like methanol, the hazards of the solvent (flammability and toxicity) must also be considered.[9][10]
Key Principle: In the absence of specific data, treat UR-144 N-(4-hydroxypentyl) metabolite-d5 as a potent, psychoactive compound with unknown long-term health effects. All handling should be performed with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against dermal absorption, a potential route of exposure. Double-gloving minimizes the risk of exposure in case of a tear or contamination of the outer glove. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects the eyes from splashes of the compound, especially if it is in a liquid solution. A face shield offers broader protection. |
| Lab Coat | Chemical-resistant, fully buttoned lab coat with tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher, used within a certified chemical fume hood | While primary engineering controls (fume hood) are essential, a respirator provides an additional layer of protection against inhalation of airborne particles, especially when handling the solid compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Meticulous planning and execution are critical to minimizing exposure risk. The following workflow should be adapted to your specific experimental needs and institutional safety protocols.
Preparation and Weighing
-
Designated Work Area: All handling of UR-144 N-(4-hydroxypentyl) metabolite-d5 must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with signage indicating the presence of a potent compound.
-
Pre-weighing Checks: Before handling the compound, ensure all necessary PPE is correctly donned. Have waste containers and spill cleanup materials readily available within the fume hood.
-
Weighing Solid Compound: If working with the solid form, use a ventilated balance enclosure or conduct weighing within the fume hood. Use anti-static weighing paper to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Experimental Procedures
-
Closed Systems: Whenever possible, use closed systems to minimize the generation of aerosols.
-
Avoid Contamination: Use dedicated glassware and equipment for handling the compound. If this is not feasible, ensure thorough decontamination procedures are followed after use.
-
Transporting: When moving the compound outside of the fume hood, it must be in a sealed, labeled, and secondary container.
Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces within the fume hood. A solution of detergent and water, followed by a rinse with an appropriate solvent (e.g., ethanol or isopropanol), is generally effective for removing organic residues.[11]
-
Equipment: Decontaminate all reusable equipment by rinsing with a suitable solvent. Collect all rinsate as hazardous waste.
-
Personal Protective Equipment: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
Below is a Graphviz diagram illustrating the safe handling workflow.
Caption: Workflow for the safe handling of UR-144 N-(4-hydroxypentyl) metabolite-d5.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step. As UR-144 N-(4-hydroxypentyl) metabolite-d5 is a deuterated but not radioactive compound, its disposal should follow the protocols for its non-deuterated counterpart and other chemical waste.[12]
Waste Segregation
-
Solid Waste: All solid waste contaminated with the compound, including gloves, disposable lab coats, weighing paper, and contaminated spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including unused solutions and solvent rinses from decontamination, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps Waste: Any sharps contaminated with the compound must be disposed of in a designated sharps container.
Labeling and Storage
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "UR-144 N-(4-hydroxypentyl) metabolite-d5". If in a solution, the solvent and its concentration must also be listed.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Final Disposal
-
Licensed Disposal Service: All waste must be disposed of through your institution's environmental health and safety office, which will use a licensed hazardous waste disposal company.
-
Do Not: Never dispose of this compound down the drain or in the regular trash.
The following diagram outlines the disposal decision-making process.
Caption: Decision tree for the proper disposal of waste contaminated with UR-144 N-(4-hydroxypentyl) metabolite-d5.
By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this novel compound and ensure a safe and compliant laboratory environment.
References
-
ResearchGate. (n.d.). Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair. Retrieved from [Link]
-
Workplace Health and Safety Queensland. (2011). Health risks of smoking synthetic cannabinoids. [Link]
-
KRESS Employment Screening. (n.d.). Are Synthetic Cannabinoids Invading Your Workplace?. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Training and Decontamination | Substance Use. [Link]
-
PubChem. (n.d.). (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
ISHN. (2018). What you need to know about synthetic marijuana. [Link]
-
STERIS Life Sciences. (2021). Contamination Control in the Cannabis Industry Technical Tip. [Link]
-
National Center for Biotechnology Information. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. [Link]
-
Vanderbilt University. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rshq.qld.gov.au [rshq.qld.gov.au]
- 5. Synthetic Cannabinoids at Work: Protect Your Team Now [kressinc.com]
- 6. ishn.com [ishn.com]
- 7. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. samboi.kr [samboi.kr]
- 12. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
